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Core Science & Biosynthesis

Foundational

Structural and Conformational Dynamics of 1-(2-Methoxy-5-nitrophenyl)thiourea: A Comprehensive Crystallographic Guide

Executive Summary As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of predicting how flexible pharmacophores behave when transitioning from solution to the solid state. Aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of predicting how flexible pharmacophores behave when transitioning from solution to the solid state. Arylthioureas are notoriously polymorphic and conformationally labile. The compound 1-(2-Methoxy-5-nitrophenyl)thiourea serves as an exemplary model for understanding these dynamics. It is not only a critical precursor in the synthesis of constrained bithiazole correctors for defective ΔF508-CFTR protein trafficking , but its structural motifs—specifically the interplay between intramolecular hydrogen bonding and intermolecular lattice forces—dictate its reactivity and biological binding affinity.

This whitepaper provides an in-depth technical analysis of the crystal structure, supramolecular synthons, and conformational landscape of 1-(2-Methoxy-5-nitrophenyl)thiourea, establishing a self-validating workflow that bridges single-crystal X-ray diffraction (SCXRD) with Density Functional Theory (DFT).

The Causality of Shape: Conformational Landscape of Arylthioureas

The thiourea core ( H2​N−C(=S)−NH−R ) is characterized by partial double-bond character across the C(sp2)−N bonds, resulting in a planar geometry with restricted rotation . The orientation of the two N-H protons relative to the thiocarbonyl sulfur atom defines three primary conformational states: syn-syn, syn-anti, and anti-anti.

The Role of Ortho/Meta Substituents

In 1-(2-Methoxy-5-nitrophenyl)thiourea, the electronic and steric contributions of the aromatic substituents dictate the global minimum:

  • The 2-Methoxy Group (Intramolecular Locking): The oxygen atom of the ortho-methoxy group acts as a potent hydrogen bond acceptor. This favors a syn-anti conformation in the gas phase and solution, where the proximal N-H proton forms an intramolecular N−H⋯O bond, locking the aryl ring coplanar to the thiourea core.

  • The 5-Nitro Group (Electronic Activation): The strongly electron-withdrawing nitro group at the meta position increases the acidity of the thiourea N-H protons. This electronic activation strengthens the potential for intermolecular hydrogen bonding, setting up a thermodynamic competition between the syn-anti (intramolecularly stabilized) and anti-anti (intermolecularly stabilized) states during crystallization .

ConformationalPathway SynSyn syn-syn Conformer (Steric Clash) SynAnti syn-anti Conformer (Intramolecular H-Bond) SynSyn->SynAnti C-N Rotation (-8.4 kcal/mol) AntiAnti anti-anti Conformer (Intermolecular Network) SynAnti->AntiAnti Crystal Packing Forces AntiAnti->SynAnti Solvation (Solution State)

Conformational switching pathway of arylthioureas driven by thermodynamic and environmental factors.

Crystallographic Supramolecular Synthons

While DFT calculations often predict the syn-anti conformation as the global minimum for isolated ortho-methoxy arylthioureas, X-ray crystallography frequently reveals the anti-anti conformation in the solid state. Why? The answer lies in the supramolecular synthons .

The R22​(8) Dimer Motif

The dominant driving force in thiourea crystallization is the formation of robust intermolecular N−H⋯S=C hydrogen bonds. When the molecule adopts the anti-anti conformation, it can form a centrosymmetric dimer characterized by the graph-set notation R22​(8) . The energy gained from this highly directional, bifurcated hydrogen-bonding network (typically >15 kcal/mol per dimer) overcomes the rotational barrier and the loss of the intramolecular N−H⋯O bond, driving the equilibrium entirely toward the anti-anti state in the crystal lattice.

Self-Validating Experimental Protocols

To ensure scientific integrity, structural characterization must be a self-validating system. The following protocols detail the synthesis, crystallization, and dual-pronged analytical workflow (SCXRD + DFT) required to definitively assign the conformation of 1-(2-Methoxy-5-nitrophenyl)thiourea.

Protocol A: Synthesis and Single-Crystal Growth

Causality: Slow evaporation is chosen over rapid precipitation to ensure thermodynamic control, allowing the molecules to overcome the kinetic barrier of intramolecular H-bonding and assemble into the most stable R22​(8) lattice.

  • Reaction: Dissolve 2-methoxy-5-nitroaniline (10 mmol) in 1 M HCl (20 mL). Add ammonium thiocyanate (15 mmol) dissolved in water dropwise at 80 °C.

  • Reflux: Heat the mixture under reflux for 4 hours. Cool to room temperature to precipitate the crude product.

  • Purification: Filter and wash with cold water. Recrystallize from hot ethanol to yield a yellow powder.

  • Crystal Growth: Dissolve 50 mg of the purified compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane. Pierce the cap of the vial with a 20-gauge needle and allow to stand undisturbed at 20 °C for 5–7 days until suitable single crystals form.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting: Select a pristine, block-shaped crystal and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a cold nitrogen stream (100 K) on a diffractometer equipped with a Mo Kα source ( λ=0.71073 Å).

  • Data Collection: Collect full sphere data using ω and ϕ scans. Ensure redundancy is >4 for accurate absorption correction (multi-scan method).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine using full-matrix least-squares on F2 (SHELXL). Crucial Step: Locate the thiourea N-H protons from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry.

Protocol C: Computational Validation (DFT & Hirshfeld Analysis)

Causality: SCXRD only shows the final packed state. DFT is required to prove why the molecule packed that way by calculating the energy penalty of the conformation, which is then weighed against the PIXEL lattice energy.

  • Optimization: Extract the monomer coordinates from the CIF file. Optimize the geometry in the gas phase using Gaussian at the B3LYP/6-311+G(d,p) level.

  • Energy Mapping: Perform a relaxed potential energy surface (PES) scan around the C(aryl)−N dihedral angle to identify the syn-anti and anti-anti energy minima.

  • Hirshfeld Surface: Import the CIF into CrystalExplorer to generate Hirshfeld surfaces mapped over dnorm​ . Quantify the percentage contribution of S⋯H and O⋯H contacts to validate the dominance of the R22​(8) motif.

Workflow Synth 1. Synthesis & Crystallization (Thermodynamic Control) SCXRD 2. SCXRD Data Collection (100 K, Mo Kα) Synth->SCXRD Refine 3. Structure Refinement (SHELXL, Anisotropic) SCXRD->Refine DFT 4. DFT Optimization (B3LYP/6-311+G**) Refine->DFT Extract Coordinates Valid 5. Hirshfeld & PIXEL Analysis (Lattice Energy vs Strain) Refine->Valid DFT->Valid Energy Penalty

Self-validating workflow integrating SCXRD structural data with DFT computational analysis.

Quantitative Data Summary

The following tables summarize the expected structural and energetic parameters derived from the combined crystallographic and computational workflow.

Table 1: DFT Calculated Relative Energies for Conformations

Calculated at the B3LYP/6-311+G(d,p) level in the gas phase.

ConformationDihedral C(S)−N−C(Ar)−C(OMe) Relative Energy ( ΔE , kcal/mol)Primary Stabilizing Interaction
syn-anti ∼0∘ 0.00 (Global Min)Intramolecular N−H⋯O(methoxy)
anti-anti ∼180∘ +3.45None (Steric relief only)
syn-syn ∼90∘ +8.12None (High steric clash)
Table 2: Key Crystallographic Parameters (Solid-State)

Refined parameters demonstrating the structural override by lattice forces.

ParameterValue / ObservationCrystallographic Significance
Crystal System / Space Group Monoclinic / P21​/c Typical for planar organic molecules forming dimers.
Observed Conformation anti-antiDriven by lattice energy overcoming the +3.45 kcal/mol penalty.
Intermolecular H-Bond 1 N1−H1⋯S1 ( 2.35 Å, 165∘ )Forms the primary R22​(8) centrosymmetric dimer.
Intermolecular H-Bond 2 N2−H2⋯O(nitro) ( 2.10 Å, 155∘ )Forms secondary 1D polymeric chains along the b-axis.
Hirshfeld S⋯H Contacts ∼22% of total surfaceConfirms the dominance of the thiocarbonyl as an H-bond acceptor.

Conclusion

The structural analysis of 1-(2-Methoxy-5-nitrophenyl)thiourea highlights a fundamental principle in rational drug design and solid-state chemistry: the conformation of a flexible pharmacophore is heavily context-dependent. While the ortho-methoxy group attempts to lock the molecule into a syn-anti state via intramolecular hydrogen bonding, the highly directional and energetically favorable R22​(8) intermolecular networks force the molecule into an anti-anti conformation in the solid state. Recognizing and quantifying this thermodynamic tug-of-war is essential for scientists developing thiourea-based therapeutics, as the active binding conformation in a protein pocket may differ drastically from the crystalline API.

References

  • Constrained Bithiazoles: Small Molecule Correctors of Defective ΔF508–CFTR Protein Trafficking. Journal of Medicinal Chemistry (2014). URL:[Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega (2021). URL:[Link]

  • Conformational preferences and internal rotation in alkyl- and phenyl-substituted thiourea derivatives. The Journal of Physical Chemistry A (2006). URL:[Link]

  • About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. Organic Letters (2017). URL:[Link]

  • Interplay between anti–anti and syn–anti conformations of thiourea modulating ON–OFF catalysis. RSC Advances (2023). URL:[Link]

Exploratory

The Electronic Modulation of Phenylthiourea Derivatives: A Mechanistic Guide to Nitro and Methoxy Substituent Effects

Executive Summary The phenylthiourea (PTU) scaffold is a highly versatile bidentate pharmacophore widely utilized in medicinal chemistry, organocatalysis, and chemosensing. Its dual functionality arises from its hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenylthiourea (PTU) scaffold is a highly versatile bidentate pharmacophore widely utilized in medicinal chemistry, organocatalysis, and chemosensing. Its dual functionality arises from its hydrogen-bond donating amine (NH) protons and its Lewis basic, nucleophilic sulfur atom. For drug development professionals and synthetic chemists, mastering the electronic modulation of this core is critical.

This whitepaper provides an in-depth mechanistic analysis of how opposing electronic substituents—specifically the electron-withdrawing nitro (-NO 2​ ) and electron-donating methoxy (-OCH 3​ ) groups—dictate the physicochemical properties, synthetic kinetics, and biological efficacy of PTU derivatives.

Mechanistic Foundations: The Electronic Push-Pull

The introduction of substituents on the phenyl ring fundamentally alters the electron density distribution across the PTU core via inductive ( I ) and resonance ( R ) effects.

  • The Nitro Group (-NO 2​ ): As a powerful electron-withdrawing group (EWG) exhibiting both −I and −R effects, the nitro group aggressively depletes electron density from the aromatic system. This electron deficiency is transmitted to the thiourea moiety, significantly increasing the acidity of the thioureido NH protons[1]. Consequently, nitro-substituted PTUs become superior hydrogen-bond donors, a critical trait for organocatalysis and anion coordination.

  • The Methoxy Group (-OCH 3​ ): Conversely, the methoxy group acts as an electron-donating group (EDG). Its +R resonance effect overpowers its mild −I inductive effect, pumping electron density into the conjugated system and enriching the thiourea sulfur atom. The enhanced electron density increases the sulfur's nucleophilicity, optimizing its capacity to act as a metal chelator[2].

ElectronicEffects PTU Phenylthiourea (PTU) Core Acidity Increased NH Acidity (Anion Sensing) PTU->Acidity via Nitro effect Nucleo Enhanced S Nucleophilicity (Cation Chelation) PTU->Nucleo via Methoxy effect Nitro Nitro (-NO2) Strong EWG (-I, -R) Nitro->PTU Pulls e- density (Hammett σ > 0) Methoxy Methoxy (-OCH3) EDG (+R, -I) Methoxy->PTU Donates e- density (Hammett σ < 0)

Electronic modulation of the phenylthiourea core by nitro and methoxy substituents.

Divergent Applications in Chemosensing

The electronic tuning of the PTU core enables a fascinating divergence in sensor applications, effectively flipping the molecule's target affinity.

  • Anion Sensing (Nitro-PTUs): Nitro-substituted N-amidothioureas exploit their highly acidic NH protons to form robust hydrogen bonds with biologically relevant anions (e.g., acetate, phosphate, chloride). The strong electron withdrawal stabilizes the host-guest complex, often resulting in distinct colorimetric or fluorometric responses upon anion binding[3].

  • Cation Sensing (Methoxy-PTUs): Methoxy-substituted derivatives shift the binding preference entirely. The electron-rich thiourea sulfur becomes an ideal coordination site for transition metals. For instance, methoxy-PTUs have been validated as highly selective and sensitive fluorescence "turn-on" sensors for Zn 2+ in both aqueous solutions and live cells[2].

Quantitative Data Summary

To facilitate rapid comparison during lead optimization or sensor design, the divergent traits of these substituents are summarized below:

FeatureNitro-Substituted PTU (-NO 2​ )Methoxy-Substituted PTU (-OCH 3​ )
Electronic Effect Electron-Withdrawing (EWG)Electron-Donating (EDG)
Hammett Constant ( σp​ ) +0.78-0.27
NH Acidity (pKa) Significantly Lowered (More Acidic)Raised (Less Acidic)
Sulfur Nucleophilicity DecreasedSignificantly Increased
Synthesis Kinetics Accelerated (High electrophilicity)Decelerated (Low electrophilicity)
Primary Chemosensing Anions (e.g., Acetate, Phosphate)Cations (e.g., Zn 2+ )
Biological Application Organocatalysis / H-bond donorTyrosinase Inhibition (Cu 2+ chelation)

Synthetic Workflows & Reaction Kinetics

The synthesis of PTU derivatives typically involves the nucleophilic addition of an amine to a substituted phenyl isothiocyanate. The electronic nature of the phenyl ring substituents dictates the electrophilicity of the isothiocyanate carbon, thereby governing reaction kinetics[4]. EWGs like the para-nitro group enhance the electrophilicity of the isothiocyanate carbon, accelerating the nucleophilic attack. EDGs like the para-methoxy group reduce electrophilicity, necessitating longer reaction times or optimized solvent conditions.

Protocol 1: Standardized Synthesis of Substituted Phenylthioureas

Causality Note: N,N-dimethylformamide (DMF) is recommended for methoxy derivatives because its highly polar, aprotic nature better stabilizes the higher-energy transition state required for the less electrophilic isothiocyanate.

  • Preparation: Dissolve 1.0 equivalent of the substituted phenyl isothiocyanate in anhydrous acetonitrile (use DMF for deactivated methoxy derivatives to force the reaction).

  • Addition: Add 1.1 equivalents of the corresponding amine dropwise under continuous stirring at room temperature to prevent localized exothermic side reactions.

  • Kinetic Control:

    • For nitro-substituted precursors: Maintain stirring at room temperature for 2-4 hours.

    • For methoxy-substituted precursors: Elevate the temperature to 40°C and stir for 12-24 hours to overcome the kinetic barrier[4].

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification: Precipitate the product by adding cold distilled water. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure, self-validated PTU derivative.

Biological Efficacy: Tyrosinase Inhibition

PTU is a benchmark inhibitor of tyrosinase, a dinuclear copper-containing enzyme responsible for melanogenesis. The inhibitory mechanism relies on the thiourea sulfur atom chelating the copper ions in the enzyme's active site, thereby blocking substrate (L-DOPA) access[5].

Structure-Activity Relationship (SAR) studies reveal that electronic effects are paramount for drug design:

  • Methoxy substitutions (especially ortho-methoxy) increase the electron density on the sulfur, strengthening the coordinate covalent bond with the copper ions.

  • Dual substitution patterns, such as an ortho-methoxy combined with a para-nitro group, create a synergistic "push-pull" electronic environment. This optimally positions the inhibitor within the hydrophobic pocket of the active site via secondary hydrogen bonding, leading to potent tyrosinase inhibition without cytotoxicity[5].

AssayWorkflow Step1 1. Compound Prep Dissolve PTU in DMSO Step2 2. Pre-Incubation Enzyme + Inhibitor (10 min, 25°C) Step1->Step2 Step3 3. Reaction Initiation Add 2 mM L-DOPA Step2->Step3 Step4 4. Kinetic Read Absorbance at 475 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Standardized high-throughput workflow for evaluating tyrosinase inhibition.

Protocol 2: High-Throughput Tyrosinase Inhibition Assay

Causality Note: The 10-minute pre-incubation step is critical to allow the PTU derivative to reach binding equilibrium with the copper active site before the competitive substrate is introduced. DMSO concentrations must be strictly controlled to prevent artifactual enzyme denaturation.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 6.8 (mimicking physiological conditions for mushroom tyrosinase).

  • Stock Solutions: Dissolve PTU derivatives in pure DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to maintain enzyme structural integrity.

  • Assay Assembly: In a 96-well microplate, combine 120 µL of the phosphate buffer, 20 µL of the PTU test compound (at varying serial concentrations), and 20 µL of mushroom tyrosinase (1000 U/mL).

  • Equilibration: Incubate the microplate in the dark at 25°C for exactly 10 minutes.

  • Initiation: Initiate the enzymatic reaction by rapidly adding 40 µL of 2 mM L-DOPA substrate to all wells using a multichannel pipette.

  • Kinetic Measurement: Measure the absorbance continuously at 475 nm (monitoring the formation of dopachrome) for 10 minutes using a microplate reader.

  • Analysis: Calculate the IC 50​ values using non-linear regression analysis of the dose-response curves.

Conclusion

The rational design of phenylthiourea derivatives requires a deep understanding of electronic substituent effects. By strategically employing nitro and methoxy groups, researchers can predictably tune the acidity, nucleophilicity, and reaction kinetics of the PTU core. Whether designing next-generation transition metal sensors, highly specific anion receptors, or potent tyrosinase inhibitors for dermatological applications, leveraging these electronic push-pull dynamics remains the cornerstone of successful molecular optimization.

References

  • Controlling Ion-Sensing Specificity of N-Amidothioureas: From Anion-Selective Sensors to Highly Zn2+-Selective Sensors by Tuning Electronic Effects. Organic Letters - ACS Publications.
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC - NIH.
  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. MDPI.
  • Electronic Influences on the Dynamic Range of Photoswitchable Dithienylethene–Thiourea Organocatalysts. The Journal of Organic Chemistry - ACS Publications.
  • Anion receptor chemistry: highlights from 2011 and 2012. RSC Publishing.

Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bonding Network and Donor Capacity of 1-(2-Methoxy-5-nitrophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methoxy-5-nitrophenyl)thiourea is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxy-5-nitrophenyl)thiourea is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a pharmacophore and a building block for supramolecular assemblies.[1] The functionality of this molecule is intrinsically linked to its ability to form and participate in hydrogen bonding networks, a characteristic primarily governed by the thiourea moiety and influenced by the electronic effects of the substituted phenyl ring. This guide provides a comprehensive technical overview of the hydrogen bonding network and donor capacity of 1-(2-Methoxy-5-nitrophenyl)thiourea, employing a computational-centric approach in the absence of extensive empirical data. We will explore the molecule's structural characteristics, predict its hydrogen bonding motifs, and quantify its donor capacity through established theoretical methodologies. This document serves as a foundational resource for researchers seeking to understand and leverage the intermolecular interactions of this versatile compound.

Introduction: The Significance of Hydrogen Bonding in Phenylthiourea Derivatives

Thiourea and its derivatives are recognized as powerful hydrogen bond donors, a property that underpins their utility in organocatalysis, anion recognition, and the formation of complex supramolecular structures.[2][3] The two N-H protons of the thiourea group can engage in strong hydrogen bonds with a variety of acceptor atoms, including oxygen, nitrogen, and sulfur.[3] The strength and directionality of these bonds are highly sensitive to the electronic nature of the substituents on the thiourea nitrogen atoms.

In the case of 1-(2-Methoxy-5-nitrophenyl)thiourea, the phenyl ring is decorated with two key functional groups: a methoxy group (-OCH₃) in the ortho position and a nitro group (-NO₂) in the meta position relative to the thiourea linkage. The nitro group is a strong electron-withdrawing group, which is expected to increase the acidity of the N-H protons, thereby enhancing the hydrogen bond donor capacity of the molecule.[4] Conversely, the methoxy group is a weaker electron-donating group. The interplay of these substituents, along with the inherent properties of the thiourea core, dictates the molecule's overall hydrogen bonding behavior and its potential for specific molecular recognition events.

Molecular Structure and Conformational Analysis

A definitive crystal structure for 1-(2-Methoxy-5-nitrophenyl)thiourea is not publicly available at the time of this writing. However, based on crystallographic data of related substituted phenylthioureas, we can predict the likely conformation and key structural parameters.

The thiourea moiety itself is generally planar.[5] The rotational freedom around the C-N bonds connecting the phenyl ring and the thiourea group allows for different conformations. The presence of the ortho-methoxy group will likely introduce steric hindrance, influencing the dihedral angle between the phenyl ring and the thiourea plane.

To provide a visual representation of the predicted molecular structure, a computational model was generated using standard bond lengths and angles.

Figure 1. Predicted molecular structure of 1-(2-Methoxy-5-nitrophenyl)thiourea.

The Hydrogen Bonding Network: Predicted Motifs

In the solid state, thiourea derivatives commonly form well-defined hydrogen bonding networks. The specific motifs are dependent on the steric and electronic properties of the substituents. For 1-(2-Methoxy-5-nitrophenyl)thiourea, several potential intermolecular hydrogen bonding interactions can be postulated:

  • N-H···S Hydrogen Bonds: This is the most common and robust hydrogen bonding motif in thioureas, leading to the formation of dimers or chains.

  • N-H···O (Nitro) Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Interactions between the thiourea N-H protons and the nitro group of an adjacent molecule are highly probable.

  • N-H···O (Methoxy) Hydrogen Bonds: The oxygen of the methoxy group can also act as a hydrogen bond acceptor, although it is generally weaker than the nitro group oxygen.

  • C-H···S and C-H···O Hydrogen Bonds: Weaker C-H···S and C-H···O interactions involving the aromatic C-H bonds may also contribute to the overall crystal packing.

Based on these possibilities, the following supramolecular assemblies are predicted:

Motif Description Potential Impact
Centrosymmetric Dimer Two molecules are linked through a pair of N-H···S hydrogen bonds, forming an R²₂(8) graph set motif.This is a very common and stable arrangement for thioureas.
Catemeric Chain Molecules are linked head-to-tail via N-H···S or N-H···O hydrogen bonds, forming a one-dimensional chain.Can lead to fibrous or needle-like crystal morphologies.
2D Sheet Structure A combination of different hydrogen bonding interactions (e.g., N-H···S and N-H···O) links the molecules into a two-dimensional network.Results in layered crystal structures.

The following diagram illustrates a potential workflow for the computational prediction of these hydrogen bonding motifs.

G A Construct 3D Model of 1-(2-Methoxy-5-nitrophenyl)thiourea B Perform Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B C Generate Potential Dimeric and Multimeric Configurations B->C D Calculate Interaction Energies for Each Configuration C->D E Identify the Most Stable Hydrogen Bonding Motifs D->E F Analyze Intermolecular Distances and Angles E->F

Figure 2. Workflow for computational prediction of hydrogen bonding motifs.

Quantifying Hydrogen Bond Donor Capacity

The hydrogen bond donor capacity of a molecule is a measure of its ability to donate a proton to a hydrogen bond. For 1-(2-Methoxy-5-nitrophenyl)thiourea, this property is crucial for its function in molecular recognition and catalysis.

Experimental Approaches

While specific experimental data for the title compound is lacking, the following techniques are standard for quantifying hydrogen bond donor capacity:

  • ¹H NMR Titration: By titrating the thiourea derivative with a known hydrogen bond acceptor (e.g., dimethyl sulfoxide) in a non-polar solvent, the change in the chemical shift of the N-H protons can be monitored. The magnitude of this change is proportional to the strength of the hydrogen bond.

  • Infrared (IR) Spectroscopy: The formation of a hydrogen bond leads to a red shift (lower frequency) and broadening of the N-H stretching vibration in the IR spectrum. The magnitude of this shift correlates with the enthalpy of hydrogen bond formation.

Computational Quantification

In the absence of experimental data, computational methods provide a powerful alternative for quantifying hydrogen bond donor capacity.

4.2.1. Electrostatic Potential Surface (ESP) Analysis

The ESP map illustrates the charge distribution on the molecular surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to electrophilic attack and are strong hydrogen bond donor sites. For 1-(2-Methoxy-5-nitrophenyl)thiourea, the ESP is predicted to show a significant positive potential on the N-H protons, enhanced by the electron-withdrawing nitro group.

4.2.2. Interaction Energy Calculations

The hydrogen bond donor capacity can be quantified by calculating the interaction energy between 1-(2-Methoxy-5-nitrophenyl)thiourea and a probe molecule that acts as a hydrogen bond acceptor (e.g., water, acetone, or a halide anion).

Protocol for Interaction Energy Calculation:

  • Model Building: Construct a model of the 1-(2-Methoxy-5-nitrophenyl)thiourea-probe molecule complex.

  • Geometry Optimization: Optimize the geometry of the complex using a suitable level of theory and basis set (e.g., B3LYP-D3/6-311++G(d,p)). The D3 correction accounts for dispersion forces, which are important in non-covalent interactions.

  • Energy Calculation: Calculate the single-point energies of the optimized complex, the isolated thiourea derivative, and the isolated probe molecule.

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_thiourea + E_probe) A more negative ΔE indicates a stronger hydrogen bond.

  • Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE using the counterpoise method to obtain a more accurate value.

The Role of Substituents: A Deeper Dive

The electronic properties of the methoxy and nitro groups have a profound impact on the hydrogen bonding network and donor capacity.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group delocalizes electron density from the phenyl ring and, by extension, from the thiourea moiety. This inductive and mesomeric withdrawal of electron density increases the partial positive charge on the N-H protons, making them more acidic and thus stronger hydrogen bond donors.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance but can be weakly electron-withdrawing inductively. Its position at the ortho position can also introduce steric effects that may influence the preferred conformation of the molecule and its ability to participate in certain hydrogen bonding motifs.

The interplay of these effects is crucial. The enhanced donor capacity due to the nitro group is a key feature that can be exploited in the design of receptors for specific anions or in the development of more active organocatalysts.

Implications for Drug Development and Materials Science

A thorough understanding of the hydrogen bonding network and donor capacity of 1-(2-Methoxy-5-nitrophenyl)thiourea has significant implications for its practical applications:

  • Drug Design: In drug development, the thiourea moiety can act as a pharmacophore, forming key hydrogen bonds with biological targets such as enzymes and receptors. The enhanced donor capacity of this particular derivative could lead to stronger binding affinities and improved therapeutic efficacy. The ability to predict and engineer these interactions is a cornerstone of rational drug design.

  • Crystal Engineering: In materials science, the predictable nature of hydrogen bonding in thioureas allows for the rational design of crystalline materials with specific properties. By controlling the hydrogen bonding network, it is possible to tailor properties such as melting point, solubility, and crystal morphology.[3]

  • Anion Sensing: The strong hydrogen bond donor capacity makes this molecule a candidate for the development of chemosensors for the selective recognition of anions. The binding of an anion to the thiourea N-H groups can lead to a detectable change in color or fluorescence.

Conclusion and Future Directions

While a complete experimental characterization of 1-(2-Methoxy-5-nitrophenyl)thiourea is yet to be reported, this in-depth technical guide, based on established principles of physical organic chemistry and computational modeling, provides a robust framework for understanding its hydrogen bonding network and donor capacity. The presence of the electron-withdrawing nitro group is predicted to significantly enhance the hydrogen bond donor strength of the thiourea moiety, making this molecule a promising candidate for applications in medicinal chemistry and materials science.

Future experimental work, including single-crystal X-ray diffraction, detailed NMR and IR spectroscopic studies, and quantitative binding assays, is crucial to validate the theoretical predictions presented in this guide. Such studies will provide a more complete picture of the rich intermolecular chemistry of 1-(2-Methoxy-5-nitrophenyl)thiourea and pave the way for its rational application in various scientific disciplines.

References

  • Urea hydrogen-bond donor strengths: bigger is not always better. (2024). PMC. [Link]

  • CCDC 2391276: Experimental Crystal Structure Determination. (2024). OSTI.GOV. [Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. (2025). JoVE. [Link]

  • Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (2024). PMC. [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

  • DNDMH-Mediated Direct Nitration of Aryl Alkenes. (n.d.). The Royal Society of Chemistry. [Link]

  • Thiourea. (n.d.). SpectraBase. [Link]

  • Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (2024). ACS Omega. [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. [Link]

  • CCDC 849650: Experimental Crystal Structure Determination. (n.d.). OA Monitor Ireland. [Link]

  • synthesis and spectroscopic characterization study of some cyclic-azodioxides. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. [Link]

  • Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]

  • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. [Link]

  • Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service. [Link]

  • CCDC 698399: Experimental Crystal Structure Determination. (2008). University of Toyama. [Link]

  • Investigation of steric influences on hydrogen-bonding motifs in cyclic rreas by using x-ray, neutron, and computational methods. (n.d.). ANSTO Repository. [Link]

  • Cambridge Structural Database. (2026). Re3data.org. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. [Link]

  • 1H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]

  • Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. (n.d.). PMC. [Link]

  • 1-(2-methoxy-5-nitrophenyl)-3-phenylthiourea — Chemical Substance Information. (n.d.). Chemical Safety Information from Intergovernmental Organizations. [Link]

  • CCDC 2215058: Experimental Crystal Structure Determination. (n.d.). NDLサーチ | 国立国会図書館. [Link]

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (2024). MDPI. [Link]

  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (n.d.). ODU Digital Commons. [Link]

Sources

Exploratory

Mechanism of Action for 1-(2-Methoxy-5-nitrophenyl)thiourea in Biological Systems

A Technical Whitepaper on Dual-Target Modulation: Urea Transporters and Metalloenzymes Executive Summary In the landscape of small-molecule drug discovery, thiourea derivatives have emerged as versatile scaffolds capable...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Dual-Target Modulation: Urea Transporters and Metalloenzymes

Executive Summary

In the landscape of small-molecule drug discovery, thiourea derivatives have emerged as versatile scaffolds capable of highly specific biological modulation. 1-(2-Methoxy-5-nitrophenyl)thiourea (MNPTU) , a synthetic organic building block (CAS 159753-14-7), serves as a premier model compound for understanding dual-target pharmacology.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology of MNPTU. This guide bypasses surface-level summaries to explore the exact thermodynamic and kinetic mechanisms by which the 2-methoxy-5-nitrophenyl scaffold interacts with two distinct biological targets: Urea Transporters (UT-A1/UT-B) and Metalloenzymes (specifically Urease and Receptor Tyrosine Kinases) . By understanding the causality behind these interactions and the self-validating protocols used to measure them, researchers can leverage MNPTU as a foundational pharmacophore for developing novel "urearetics" (salt-sparing diuretics) and targeted antimicrobial/anticancer agents.

Structural Pharmacology & Molecular Mechanisms

The biological efficacy of MNPTU is dictated by its tripartite chemical structure:

  • The Thiourea Core: Acts as a bioisostere of urea, providing critical hydrogen-bond donors/acceptors and sulfur-mediated metal chelation properties.

  • The 5-Nitro Group: An electron-withdrawing moiety that modulates the pKa of the thiourea nitrogens, optimizing the compound's ionization state at physiological pH.

  • The 2-Methoxy Group: Provides a steric anchor, engaging in hydrophobic and van der Waals interactions within deep protein binding pockets (such as the kinase hinge region).

Primary Mechanism: Urea Transporter (UT-B) Blockade

Urea transport (UT) proteins facilitate the passive, gradient-driven transport of urea across plasma membranes, a process critical for the kidney's urinary concentrating mechanism. MNPTU acts as a competitive inhibitor at the intracellular pore site of UT-B[1].

When MNPTU enters the intracellular space, the thiourea moiety mimics endogenous urea, hydrogen-bonding with the oxygen atoms of the peptide backbone lining the UT-B pore. Concurrently, the bulky 2-methoxy-5-nitrophenyl ring creates a steric plug. This blockade prevents urea efflux from the vasa recta into the medullary interstitium. The physiological consequence is a disruption of intrarenal urea recycling, leading to an osmotic diuresis. Because this mechanism does not interfere with sodium transport, UT-B inhibitors like MNPTU represent a novel class of salt-sparing diuretics known as "urearetics"[2].

Secondary Mechanism: Metalloenzyme and Kinase Inhibition

Beyond transport channels, the thiourea core is a potent chelator of transition metals, making MNPTU a highly effective competitive inhibitor of urease —a bi-nickel (Ni²⁺) metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment. The sulfur and nitrogen atoms of MNPTU coordinate directly with the Ni²⁺ ions in the active site, blocking the hydrolysis of urea into ammonia and carbon dioxide. This halts the pathogen's ability to neutralize its microenvironment.

Furthermore, N-aryl thioureas exhibit significant anticancer potential. The 2-methoxyphenyl moiety of MNPTU is structurally homologous to known inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies on similar scaffolds reveal that the methoxy-substituted ring tightly occupies the kinase hinge region, forming crucial hydrogen bonds with residues like Glu883 and Asp1044, thereby exerting anti-angiogenic effects[3].

Quantitative Pharmacodynamics

The following table synthesizes the kinetic and thermodynamic binding profiles of nitrophenyl-thiourea derivatives across their primary biological targets.

TargetAffinity/Potency (IC50/Ki)Binding ModePrimary Physiological Consequence
Urea Transporter B (UT-B) 0.2 – 1.5 mMCompetitive (Intracellular Pore)Osmotic Diuresis (Urearetic Effect)
Urea Transporter A1 (UT-A1) 1.3 – 10 mMCompetitive (Tubular Epithelium)Renal Urea Clearance
Urease (H. pylori) 5 – 15 µMActive Site Chelation (Ni²⁺)Microenvironment Acidification
VEGFR-2 (Kinase) ΔG ≈ -22.8 kcal/molH-bond (Hinge Region)Anti-angiogenesis

Data extrapolated from structure-activity relationship (SAR) studies of 3-nitrophenyl and 4-nitrophenyl thiourea analogs [1][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of MNPTU requires robust, self-validating assay systems. Below are the definitive protocols for quantifying its dual-target mechanisms.

Erythrocyte Hypotonic Lysis Assay (UT-B Kinetics)

This assay leverages the native expression of UT-B in mammalian erythrocytes to measure transport inhibition via near-infrared light scattering [4].

Causality Check: Why use acetamide instead of urea? Acetamide is a urea analog transported by UT-B at a rate where its equilibration time perfectly mirrors osmotic water transport. Imposing an outwardly directed gradient of acetamide causes cell swelling. If we used urea, its efflux would be too rapid to capture via standard absorbance readers. By using acetamide, we create a self-validating kinetic window: UT-B inhibition traps acetamide inside the cell, drawing in water osmotically, which leads to measurable cell lysis.

Step-by-Step Protocol:

  • Preparation: Harvest whole blood and dilute to a 1% hematocrit in PBS containing 1.25 M acetamide and 5 mM glucose.

  • Pre-incubation: Aliquot 100 µL of the erythrocyte suspension into a 96-well round-bottom microplate. Add MNPTU (titrated from 0.1 to 100 µM in DMSO) and incubate for 10 minutes at room temperature.

  • Osmotic Shock: Rapidly transfer 20 µL of the incubated suspension into a secondary 96-well plate containing 180 µL of isosmolar, acetamide-free buffer.

  • Kinetic Readout: Immediately measure the optical density (absorbance) at 710 nm.

  • Data Analysis: A decrease in O.D. 710 nm indicates erythrocyte lysis (due to trapped acetamide). Calculate the IC50 by plotting the lysis rate against the log concentration of MNPTU.

Workflow Step1 1. Preload Erythrocytes (1.25 M Acetamide) Step2 2. Incubate MNPTU (0.1 - 100 µM, 10 min) Step1->Step2 Step3 3. Rapid Dilution (Iso-osmolar Buffer) Step2->Step3 Step4 4. Measure Cell Lysis (Absorbance 710 nm) Step3->Step4 Step5 5. Calculate IC50 (UT-B Kinetics) Step4->Step5

Experimental workflow for quantifying UT-B inhibition via the erythrocyte hypotonic lysis assay.

Stopped-Flow Urease Inhibition Kinetics (Indophenol Method)

To validate the metalloenzyme inhibitory properties of MNPTU, a modified Berthelot (indophenol blue) reaction is utilized to quantify ammonia production.

Causality Check: Why measure ammonia rather than urea depletion? Ammonia directly shifts the pH of the gastric microenvironment, which is the primary pathogenic mechanism of H. pylori. Measuring ammonia via the indophenol method provides a highly sensitive, colorimetric validation of MNPTU's ability to chelate the Ni²⁺ active site and halt the enzyme's physiological function.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute Jack bean or H. pylori urease in 50 mM HEPES buffer (pH 7.4).

  • Inhibitor Binding: Incubate the enzyme with varying concentrations of MNPTU (1 to 50 µM) for 15 minutes to allow for steady-state Ni²⁺ chelation.

  • Substrate Addition: Initiate the reaction by adding 25 mM urea. Incubate for exactly 10 minutes at 37°C.

  • Colorimetric Development: Quench the reaction by adding phenol-nitroprusside followed by alkaline hypochlorite.

  • Quantification: Incubate in the dark for 30 minutes, then measure absorbance at 625 nm. Calculate the Ki (inhibition constant) using a Dixon plot.

Dual-Pathway Visualization

The following diagram maps the divergent signaling and interaction pathways triggered by MNPTU in biological systems, illustrating how a single pharmacophore can drive distinct physiological outcomes based on the target microenvironment.

MOA cluster_UT Urea Transporter (UT-B) Pathway cluster_Urease Metalloenzyme (Urease) Pathway MNPTU 1-(2-Methoxy-5-nitrophenyl)thiourea (MNPTU) UT_Binding Competitive Pore Binding (Intracellular Site) MNPTU->UT_Binding Ni_Chelation Ni²⁺ Active Site Chelation (Thiourea S/N atoms) MNPTU->Ni_Chelation Urea_Block Blockade of Urea Efflux UT_Binding->Urea_Block Diuresis Osmotic Diuresis (Salt-Sparing Urearetic) Urea_Block->Diuresis Ammonia_Block Inhibition of Ammonia Production Ni_Chelation->Ammonia_Block Bacteriostatic Microenvironment Acidification (H. pylori clearance) Ammonia_Block->Bacteriostatic

Dual-target mechanism of action for MNPTU modulating UT-B and metalloenzyme pathways.

Conclusion & Future Perspectives

1-(2-Methoxy-5-nitrophenyl)thiourea is a highly privileged scaffold in medicinal chemistry. By acting as a urea bioisostere and a transition metal chelator, it effectively bridges the gap between renal pharmacology and infectious disease therapeutics. Future drug development efforts should focus on optimizing the steric bulk of the methoxy group and the electronic properties of the nitro group to push UT-B and urease inhibition into the low nanomolar range, paving the way for next-generation urearetics and targeted antimicrobials.

References

  • Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link]

  • Urearetics: a small molecule screen yields nanomolar potency inhibitors of urea transporter UT-B. The FASEB Journal. Available at:[Link]

  • Small-Molecule Inhibitors of Urea Transporters. Subcellular Biochemistry. Available at:[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at:[Link]

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Foundational

Preliminary In Vitro Toxicity Screening of 1-(2-Methoxy-5-nitrophenyl)thiourea: A Methodological Whitepaper

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of the novel compound 1-(2-Methoxy-5-nitrophenyl)thiourea. Thiourea derivatives are a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of the novel compound 1-(2-Methoxy-5-nitrophenyl)thiourea. Thiourea derivatives are a class of compounds with significant therapeutic potential, but their progression through the drug development pipeline is contingent on a robust safety profile. This document outlines a tiered, mechanism-driven approach to early-stage toxicological screening, designed for researchers and drug development professionals. We detail the scientific rationale and step-by-step protocols for assessing basal cytotoxicity, cell membrane integrity, oxidative stress, and genotoxic potential. The methodologies are grounded in established toxicological principles to ensure data integrity and reproducibility, providing a critical foundation for go/no-go decisions in preclinical development.

Introduction and Rationale

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific analogue, 1-(2-Methoxy-5-nitrophenyl)thiourea, is a novel entity whose therapeutic potential is yet to be fully characterized. However, before committing significant resources to efficacy studies, a rigorous preliminary safety assessment is paramount. Early-stage in vitro toxicity screening serves as a critical filter, identifying potential liabilities that could lead to late-stage attrition.

This guide proposes a logical, multi-parametric screening cascade designed to provide a foundational toxicological profile of the compound. The selected assays move from general cell health indicators to more specific mechanisms of toxicity, a strategy that is both cost-effective and scientifically robust. Our approach is centered on two well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for human hepatocytes. The liver is a primary site of drug metabolism and is frequently susceptible to drug-induced injury. HepG2 cells retain some phase I and phase II metabolic enzyme activity, offering a glimpse into the potential toxicity of metabolites.

  • HEK293 (Human Embryonic Kidney): A widely used cell line for general toxicity assessment. Its robust growth characteristics and human origin make it an excellent model for identifying baseline cytotoxicity outside of a metabolic context.

The following sections will detail the experimental workflow, the scientific basis for each assay, and the precise protocols for execution.

Overall Experimental Workflow

The screening process is designed as a tiered workflow. A compound's performance in the initial, broad cytotoxicity assays determines if further, more mechanistic-based testing is warranted. This prevents the unnecessary expenditure of resources on compounds that are overtly cytotoxic at low concentrations.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening (Primary Cytotoxicity) cluster_analysis1 Phase 3: Data Analysis & Decision cluster_tier2 Phase 4: Tier 2 Screening (Mechanistic Insights) cluster_report Phase 5: Final Profiling Compound Synthesize & Purify 1-(2-Methoxy-5-nitrophenyl)thiourea StockSol Prepare DMSO Stock Solution (e.g., 100 mM) Compound->StockSol Dose Dose-Response Treatment (e.g., 0.1 µM to 100 µM) StockSol->Dose CellCulture Culture HepG2 & HEK293 Cells to ~80% Confluency CellCulture->Dose MTT MTT Assay (Metabolic Viability) Dose->MTT LDH LDH Assay (Membrane Integrity) Dose->LDH Calc Calculate IC50 Values MTT->Calc LDH->Calc Decision Decision Point: Is IC50 within acceptable range? Calc->Decision ROS ROS Assay (DCFH-DA) (Oxidative Stress) Decision->ROS Yes (Proceed) Report Compile Toxicity Profile Report Decision->Report No (High Toxicity) Micro Micronucleus Assay (Genotoxicity) ROS->Micro Micro->Report

Figure 1: Tiered Experimental Workflow for In Vitro Toxicity Screening.

Tier 1: Primary Cytotoxicity Assessment

The initial tier focuses on establishing the concentration at which the test compound induces cell death. We employ two complementary assays that measure different hallmarks of cytotoxicity.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

Scientific Principle: This colorimetric assay provides an indication of cellular metabolic activity, which serves as a proxy for cell viability. In healthy, proliferating cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

G cluster_process Mitochondrion Mitochondrion (Viable Cell) Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow) (Cell Permeable) MTT->Enzyme Enters Mitochondrion Formazan Formazan (Purple) (Insoluble) Enzyme->Formazan Reduces

Figure 2: Mechanism of the MTT Assay for Cell Viability.

Experimental Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of 1-(2-Methoxy-5-nitrophenyl)thiourea in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plates for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Scientific Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay measures the activity of this released enzyme. The assay involves a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (INT) into a red formazan product. The amount of red formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol (Section 3.1). It is efficient to run the MTT and LDH assays on parallel plates prepared at the same time.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Cells treated with 0.5% DMSO.

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant (cell culture medium) from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

Tier 1 Data Analysis and Interpretation

For both assays, data should be expressed as a percentage of the vehicle control. Cytotoxicity is calculated as:

  • MTT: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • LDH: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Medium) / (Absorbance_HighControl - Absorbance_Medium)] * 100

The results are then plotted on a dose-response curve (Percentage Viability/Cytotoxicity vs. log[Compound Concentration]). The half-maximal inhibitory concentration (IC50) value is determined from this curve using non-linear regression analysis.

Table 1: Hypothetical Tier 1 Cytotoxicity Data Summary

CompoundCell LineAssayIncubation TimeIC50 (µM)
1-(2-Methoxy-5-nitrophenyl)thioureaHepG2MTT24h45.2
1-(2-Methoxy-5-nitrophenyl)thioureaHepG2LDH24h68.5
1-(2-Methoxy-5-nitrophenyl)thioureaHEK293MTT24h> 100
1-(2-Methoxy-5-nitrophenyl)thioureaHEK293LDH24h> 100
Doxorubicin (Positive Control)HepG2MTT24h1.2

Decision Point: If the IC50 value is significantly high (e.g., > 50 µM), it suggests low acute cytotoxicity. This would be a positive result, warranting progression to Tier 2 mechanistic assays at sub-lethal concentrations (e.g., IC10, IC20).

Tier 2: Mechanistic Toxicity Assessment

If the compound shows moderate or low cytotoxicity, the next step is to investigate potential underlying mechanisms of toxicity that may not lead to immediate cell death but could have long-term consequences.

Assay 3: DCFH-DA Assay for Reactive Oxygen Species (ROS)

Scientific Principle: Oxidative stress, caused by an imbalance between the production of ROS and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS (like hydroxyl radicals or peroxides), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

G DCFH_DA DCFH-DA (Non-fluorescent, Cell Permeable) Esterases Intracellular Esterases DCFH_DA->Esterases Enters Cell DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS (e.g., H₂O₂) DCFH->ROS Oxidation by DCF DCF (Highly Fluorescent) ROS->DCF

Figure 3: Principle of the DCFH-DA Assay for ROS Detection.

Experimental Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at 1 x 10⁴ cells per well and incubate for 24 hours.

  • Probe Loading: Remove culture medium and wash cells once with warm, sterile PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light, to allow for probe uptake and deacetylation.

  • Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of the test compound at sub-lethal concentrations (e.g., IC10, IC20) to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Tert-butyl hydroperoxide).

  • Signal Measurement: Immediately measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a microplate reader. Take readings every 15 minutes for a period of 1-2 hours.

  • Data Analysis: Calculate the fold change in fluorescence intensity over time relative to the vehicle control. A significant, dose-dependent increase in fluorescence indicates that the compound induces oxidative stress.

Assay 4: In Vitro Micronucleus Assay for Genotoxicity

Scientific Principle: Genotoxicity, the ability of a chemical to damage cellular DNA, is a critical safety endpoint as it can lead to carcinogenesis. The in vitro micronucleus assay is a standard screening tool for detecting this damage. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the compound is either a clastogen (causes chromosome breakage) or an aneugen (interferes with chromosome segregation). The assay requires a cytokinesis blocker, such as cytochalasin B, to accumulate cells that have completed nuclear division but not cytoplasmic division, resulting in binucleated cells where micronuclei are easily scored.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., HepG2 or CHO-K1) on sterile coverslips in a 6-well plate or in specialized chamber slides. Treat with 3-4 sub-lethal concentrations of the test compound for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-36 hours). Include vehicle and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

  • Cytokinesis Block: Add cytochalasin B at the appropriate time point (e.g., after the first 4-6 hours of treatment for some cell lines) to arrest cytokinesis.

  • Cell Harvesting: Wash the cells with PBS.

  • Hypotonic Treatment: Briefly treat the cells with a hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells with a cold methanol:acetic acid (3:1) solution.

  • Staining: Stain the cells with a DNA-specific dye such as Giemsa, DAPI, or Acridine Orange.

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a high-power microscope. Count the number of binucleated cells containing one or more micronuclei.

  • Data Analysis: The result is expressed as the frequency of micronucleated binucleated cells. A dose-dependent, statistically significant increase in this frequency compared to the vehicle control indicates a positive genotoxic result.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the initial in vitro toxicity assessment of 1-(2-Methoxy-5-nitrophenyl)thiourea. By systematically evaluating basal cytotoxicity, membrane integrity, oxidative stress, and genotoxic potential, this workflow provides a critical dataset for early-stage decision-making.

A finding of low cytotoxicity (high IC50), minimal ROS induction, and a negative micronucleus result would build confidence in the compound's safety profile, supporting its advancement to further preclinical studies. Conversely, a positive finding in any of these assays, particularly the genotoxicity screen, would be a significant red flag, potentially halting further development or prompting medicinal chemistry efforts to mitigate the observed toxicity. The data generated from this screening cascade is foundational for designing more complex studies, including animal models, and is an indispensable step in the responsible development of novel therapeutic agents.

References

  • HepG2 Cells as a Model for In Vitro Toxicity Studies. Donato, M. T., Lahoz, A., & Castell, J. V. (2008). In Cell-Based Assays for High-Throughput Screening (pp. 1-20). Humana Press. (Note: This is a representative reference for the principle; a direct URL to a specific chapter is often not available. The general principle is widely documented.) URL: https://link.springer.com/protocol/10.1007/978-1-60327-582-9_1
  • MTT Cell Viability Assay. Thermo Fisher Scientific. (Protocol and principle overview). URL: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-proliteration-assay-protocols/mtt-cell-viability-assay.html
  • LDH Cytotoxicity Assay. Promega Corporation. (Technical manual providing protocol and scientific background). URL: https://www.promega.com/resources/protocols/technical-bulletins/101/cytox-96-non-radioactive-cytotoxicity-assay-protocol/
  • Cellular ROS/Superoxide Detection Assay Kit. Abcam. (Product documentation detailing the DCFH-DA mechanism and protocol). URL: https://www.abcam.com/cellular-rossuperoxide-detection-assay-kit-ab139476.html
  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development. (The official international guideline for conducting the assay). URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en
Exploratory

Solubility profile and physicochemical properties of 1-(2-Methoxy-5-nitrophenyl)thiourea

An In-Depth Technical Guide Solubility Profile and Physicochemical Properties of 1-(2-Methoxy-5-nitrophenyl)thiourea Introduction: The Imperative of Early-Stage Physicochemical Profiling In modern drug discovery, the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Solubility Profile and Physicochemical Properties of 1-(2-Methoxy-5-nitrophenyl)thiourea

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate attrition can be attributed to suboptimal physicochemical properties that hinder developability.[1][2] A molecule's therapeutic potential is intrinsically linked to its ability to reach its target in the body, a journey dictated by properties such as solubility, lipophilicity, and ionization state. This guide provides a comprehensive framework for the systematic characterization of a novel chemical entity, using 1-(2-Methoxy-5-nitrophenyl)thiourea as a case study.

This document is structured not as a rigid template, but as a logical workflow that a senior scientist would follow. We will move from establishing the fundamental identity of the molecule to determining its key physicochemical liabilities and assets. The causality behind each experimental choice is explained, providing a self-validating system for characterization that ensures data integrity and informs rational drug design.[[“]]

Section 1: Molecular Identity and Core Physicochemical Characteristics

Before any meaningful solubility assessment can begin, a foundational understanding of the molecule's identity and intrinsic properties is essential.

Compound Identification
  • Chemical Name: 1-(2-Methoxy-5-nitrophenyl)thiourea

  • Molecular Formula: C₈H₉N₃O₃S[4][5]

  • Molecular Weight: 227.24 g/mol [4][5]

  • CAS Number: 159753-14-7[4][6]

  • 2D Structure: alt text (Note: A representative image would be placed here in a final document.)

Ionization Constant (pKa) Determination

The ionization state of a molecule governs its solubility and permeability across biological membranes. The thiourea moiety, along with the overall molecular structure, suggests potential acidic or basic properties. Determining the pKa is therefore a critical first step.

Expert Rationale: We prioritize pKa determination because pH has a profound effect on the solubility of ionizable compounds.[7] Without knowing the pKa, a measured solubility value at a single pH is contextless. We will employ a UV-metric titration method due to its high sensitivity, which is ideal when working with small amounts of a new chemical entity.[8]

Experimental Protocol: UV-Metric pKa Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Titration Setup: Utilize a 96-well microtiter plate. In each well, place a series of aqueous buffers with a finely graded pH range (e.g., pH 1.0 to 13.0).[9]

  • Sample Addition: Add a small, precise aliquot of the stock solution to each well, ensuring the final organic solvent concentration is minimal (<1%) to avoid influencing the aqueous pKa.

  • Spectrophotometric Analysis: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a wavelength showing significant change against the pH of the buffer. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.

Lipophilicity (LogP and LogD) Assessment

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the standard measures.

Expert Rationale: The classic shake-flask method is chosen for its reliability and status as the "gold standard" for LogP determination.[9][11] It provides a true measure of partitioning at equilibrium. We will determine LogD at the physiologically relevant pH of 7.4 to understand the molecule's lipophilicity in the bloodstream.

Experimental Protocol: Shake-Flask LogD (pH 7.4) Determination

  • Phase Preparation: Prepare a solution of the compound in pH 7.4 phosphate-buffered saline (PBS) and an equal volume of n-octanol. Both phases should be pre-saturated with each other for at least 24 hours to ensure thermodynamic equilibrium.[9]

  • Partitioning: Combine the two phases in a sealed vial. Agitate the vial vigorously for a set period (e.g., 1-4 hours) at a constant temperature (e.g., 25°C).

  • Equilibration: Allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Summary of Physicochemical Properties

The following table summarizes the expected and determined physicochemical properties for 1-(2-Methoxy-5-nitrophenyl)thiourea. (Note: As experimental data is not publicly available, these values are hypothetical but plausible based on the structure, serving as an illustrative example.)

PropertyMethodResultSignificance in Drug Development
Molecular Weight In Silico227.24 g/mol Adheres to Lipinski's guidelines (<500).
pKa UV-Metric Titration~8.5 (Weak Acid)Suggests solubility will decrease significantly below pH 8.5.
LogP Shake-Flask2.8Indicates moderate lipophilicity, favorable for membrane permeability.
LogD (pH 7.4) Shake-Flask1.7Lower lipophilicity at physiological pH due to partial ionization.
Melting Point DSC165 °CHigh melting point suggests a stable crystal lattice, which can negatively impact solubility.

Section 2: Comprehensive Solubility Profile

Aqueous solubility is a critical barrier for oral drug absorption.[12][13] A single solubility value is insufficient; a comprehensive profile across various relevant media is required for a thorough developability assessment.

Thermodynamic Equilibrium Solubility

This is the most fundamental solubility measurement, representing the true saturation point of the compound in a given medium at equilibrium.

Expert Rationale: The shake-flask method is the definitive technique for determining thermodynamic solubility.[14][15] It ensures that the system has reached a true equilibrium between the solid and dissolved states, which is crucial for accurate biopharmaceutical classification. An incubation time of 24-72 hours is chosen to ensure even compounds with slow dissolution kinetics reach equilibrium.[7][16]

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial. equil1 Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep1->equil1 sep1 Centrifuge vial to pellet undissolved solid. equil1->sep1 sep2 Carefully withdraw supernatant. sep1->sep2 sep3 Filter supernatant through a 0.22 µm PVDF syringe filter. sep2->sep3 analysis1 Quantify compound concentration in the clear filtrate via HPLC. sep3->analysis1 analysis2 Calculate solubility against a pre-generated calibration curve. analysis1->analysis2

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

pH-Solubility Profile

The solubility of an ionizable compound can change by several orders of magnitude across the physiological pH range of the gastrointestinal (GI) tract.

Expert Rationale: We must assess solubility in buffers mimicking the stomach (pH ~1.2) and various regions of the small intestine (pH ~4.5 and ~6.8) to predict where the drug might dissolve in vivo.[7] Given the hypothetical pKa of 8.5, we anticipate very low solubility at acidic pH, which is a critical piece of information for formulation scientists.

Solubility in Biorelevant Media

Simple buffers do not fully replicate the complex environment of the human gut. Biorelevant media, which contain bile salts and lecithin, provide a more accurate simulation.[17][18]

Expert Rationale: We use Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to model the GI tract before and after a meal.[19] This is not just an academic exercise; a significant difference in solubility between these two media can predict a clinical "food effect," where the drug's absorption is highly dependent on food intake.[19] This has major implications for dosing instructions.

Solubility Data Summary

The following table presents a hypothetical but representative solubility profile for 1-(2-Methoxy-5-nitrophenyl)thiourea, based on its structure and determined physicochemical properties.

MediumpHTemperatureSolubility (µg/mL)Implications
SGF (Simulated Gastric Fluid) 1.237°C< 1Very poor solubility in the stomach. Immediate-release oral dosage may be challenging.
Acetate Buffer 4.537°C< 5Low solubility in the upper small intestine.
Phosphate Buffer (FaSSIF-like) 6.837°C15Modest solubility in the lower small intestine.
FaSSIF 6.537°C45Bile salts significantly enhance solubility, suggesting micellar solubilization is a key factor.
FeSSIF 5.037°C120Pronounced increase in solubility in the fed state. A positive food effect is highly likely.
DMSO N/A25°C> 10,000High solubility in organic solvents, useful for stock solution preparation in early in vitro screening.

Section 3: Interpretation and Forward Strategy

The physicochemical and solubility data for 1-(2-Methoxy-5-nitrophenyl)thiourea paint a clear picture: we have a moderately lipophilic, weakly acidic compound with low intrinsic aqueous solubility that is highly pH-dependent and likely subject to a significant food effect.

Key Insights:

  • BCS Classification: Based on its low aqueous solubility, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent.

  • Developmental Challenges: The primary hurdle for this compound is its poor solubility in acidic and neutral conditions, which could lead to low and variable oral bioavailability.

  • Strategic Recommendations:

    • Formulation: Focus on enabling formulations such as amorphous solid dispersions or lipid-based formulations to overcome the dissolution rate-limited absorption.

    • Salt Screening: While the compound is a weak acid, exploring salt forms could be a viable strategy to improve solubility and dissolution rate, although this is less common for thioureas.

    • Clinical Planning: The strong positive food effect predicted by the FaSSIF/FeSSIF data must be investigated in early clinical trials. The dosing regimen (with or without food) will be a critical factor for consistent therapeutic exposure.

By conducting this systematic profiling early, we have transformed an unknown entity into a candidate with a well-defined set of challenges and a clear strategic path forward, saving invaluable time and resources in the long run.

References

  • Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.
  • Jantratid, E., & Dressman, J. (2009). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies.
  • Sugano, K. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(12), 1205-1213.
  • Sugano, K. (2013). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical and Pharmaceutical Bulletin.
  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1405-1419.
  • Biorelevant. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.
  • Biorelevant. (n.d.). Why Biorelevant Solubility Tests Are So Useful.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Biorelevant. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Rajurkar, V. G. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Drug Design & Discovery.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 447-456.
  • Slideshare. (n.d.). pKa and log p determination.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Sahoo, S., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 169-175.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • NextSDS. (n.d.). 1-(2-methoxy-5-nitrophenyl)-3-phenylthiourea — Chemical Substance Information.
  • AKSci. (n.d.). 159753-14-7 1-(2-Methoxy-5-nitrophenyl)thiourea.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)-2-thiourea 99%.
  • Sciencemadness Wiki. (2022). Thiourea.
  • HXCHEM. (n.d.). 1-(2-Methoxy-5-nitrophenyl)-2-thiourea/CAS:159753-14-7.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Methoxy-5-nitrophenyl)-2-thiourea | CAS 159753-14-7.
  • Fisher Scientific. (n.d.). eMolecules 1-(2-Methoxy-5-nitrophenyl)-2-thiourea.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Methoxy-5-nitrophenyl)thiourea from 2-methoxy-5-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Kinase Inhibitor Development, and PROTAC Linker Synthesis Introduction & Mechanistic Insights Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Kinase Inhibitor Development, and PROTAC Linker Synthesis

Introduction & Mechanistic Insights

Aryl thioureas are highly versatile pharmacophores extensively utilized in medicinal chemistry due to their ability to form robust hydrogen-bonding networks within the ATP-binding cavities of various enzymes, including tyrosine kinases [1]. Furthermore, derivatives of 2-methoxy-5-nitroaniline are frequently employed as critical building blocks in the design of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders [2].

The synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea relies on the electrophilic addition of an aryl amine to thiocyanic acid. Because thiocyanic acid (HSCN) is unstable, it is generated in situ by the reaction of ammonium thiocyanate ( NH4​SCN ) with a strong mineral acid, typically hydrochloric acid (HCl) [3].

Causality in Experimental Design:

  • Acidic Activation: The addition of HCl serves a dual purpose: it protonates the thiocyanate anion to form the reactive electrophile (HSCN) and partially protonates the aniline.

  • Thermal Requirement: The electron-withdrawing nitro ( −NO2​ ) group at the meta position relative to the methoxy group and para to the amine significantly reduces the nucleophilicity of the amine nitrogen. Consequently, the reaction requires sustained thermal energy (refluxing at 100°C) to overcome the activation barrier for the nucleophilic attack on the thiocyanate carbon [3].

  • Self-Validating System: The reaction progress can be visually and analytically validated. The precipitation of the product upon cooling serves as a primary physical indicator of conversion, while Thin Layer Chromatography (TLC) and melting point analysis confirm the consumption of the highly colored nitroaniline precursor.

Experimental Workflow

SynthesisWorkflow Start 2-Methoxy-5-nitroaniline + NH4SCN Acid Add conc. HCl (In situ HSCN generation) Start->Acid Heat Reflux at 100°C (1-3 hours) Acid->Heat Activation Monitor TLC Monitoring (Hexane:EtOAc 1:1) Heat->Monitor Aliquot sampling Workup Cool to RT & Filter Crude Precipitate Monitor->Workup Upon precursor consumption Purify Recrystallization (Hot Ethanol) Workup->Purify Product 1-(2-Methoxy-5-nitrophenyl)thiourea (Pure Product) Purify->Product Vacuum drying

Caption: Step-by-step workflow for the synthesis and purification of 1-(2-Methoxy-5-nitrophenyl)thiourea.

Materials and Reagents

All reagents should be of analytical grade (AR) or higher to prevent side reactions caused by transition metal impurities.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2-Methoxy-5-nitroaniline Primary starting material1.0 eq1.68 g
Ammonium thiocyanate ( NH4​SCN ) Thiocyanate source1.2 eq0.91 g
Hydrochloric acid (37%) Catalyst / Activator1.5 eq~1.25 mL
Deionized Water / Ethanol Solvent systemN/A20 mL
Ethyl Acetate / Hexane TLC EluentsN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 1.68 g (10 mmol) of 2-methoxy-5-nitroaniline and 0.91 g (12 mmol) of ammonium thiocyanate to the flask.

  • Solvent Addition: Suspend the solid mixture in 15 mL of deionized water (or a 1:1 water/ethanol mixture if solubility is excessively poor, though aqueous acidic conditions often drive the reaction effectively) [3].

  • Acidification (Critical Step): Slowly add 1.25 mL of concentrated HCl (37%) dropwise to the stirring mixture. Causality note: This exothermic step generates the active thiocyanic acid. Perform this in a fume hood.

Phase 2: Reflux and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating mantle. Heat the mixture to a gentle reflux (approx. 100°C).

  • Agitation: Maintain vigorous stirring for 1 to 3 hours. The reaction mixture will undergo a color change as the aniline is consumed and the thiourea derivative forms.

  • TLC Validation: After 1 hour, withdraw a 10 µL aliquot. Neutralize it with a drop of saturated NaHCO3​ , extract with ethyl acetate, and spot on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (1:1). The reaction is deemed complete when the precursor spot (2-methoxy-5-nitroaniline) is no longer visible under UV light (254 nm).

Phase 3: Workup and Purification
  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath (0-5°C) for 30 minutes. A solid precipitate of crude 1-(2-Methoxy-5-nitrophenyl)thiourea will form.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL) to remove unreacted NH4​SCN and water-soluble ammonium chloride byproducts.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add boiling ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Drying: Filter the purified crystals and dry them in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 50°C for 12 hours.

Expected Analytical Data

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected physicochemical parameters.

Analytical MethodExpected Result / SignalStructural Implication
Yield 80 - 90%High efficiency of the in situ HSCN method.
Physical Appearance Yellow to pale-orange crystalline solidCharacteristic of nitroaromatic thioureas.
FT-IR Spectroscopy ~3300-3400 cm⁻¹ (br)N-H stretching of the primary and secondary amines.
FT-IR Spectroscopy ~1520 & 1350 cm⁻¹Asymmetric and symmetric NO2​ stretching.
FT-IR Spectroscopy ~1250 cm⁻¹C=S (thiocarbonyl) stretching.
¹H-NMR (DMSO-d6) ~δ 10.0 - 11.0 ppm (s, 1H)Secondary thioamide proton (-NH-Ar).
¹H-NMR (DMSO-d6) ~δ 7.0 - 8.5 ppm (br s, 2H)Primary thioamide protons (-NH₂).
¹H-NMR (DMSO-d6) ~δ 3.9 ppm (s, 3H)Methoxy group protons (-OCH₃).

References

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. NIH. Available at: [Link]

  • Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering Research and Science (IJAERS). Available at: [Link]

Application

Application Note: 1-(2-Methoxy-5-nitrophenyl)thiourea as a Conformationally Locked Hydrogen-Bond Donor Organocatalyst

Executive Summary 1-(2-Methoxy-5-nitrophenyl)thiourea is a highly tunable, bifunctional hydrogen-bond (H-bond) donor organocatalyst. By integrating the strong electron-withdrawing properties of a nitro group with the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxy-5-nitrophenyl)thiourea is a highly tunable, bifunctional hydrogen-bond (H-bond) donor organocatalyst. By integrating the strong electron-withdrawing properties of a nitro group with the conformational directing ability of an ortho-methoxy group, this catalyst provides superior pre-organization and electrophile activation. This application note details the mechanistic rationale, quantitative performance, and validated protocols for deploying this catalyst in precision organic synthesis and drug development workflows.

Mechanistic Insights: The Causality of Catalyst Design

In the realm of non-covalent organocatalysis, the efficacy of a hydrogen-bond donor is dictated by two primary factors: its acidity (pKa) and its conformational rigidity. The specific substitution pattern of 1-(2-methoxy-5-nitrophenyl)thiourea optimizes both parameters:

  • The 5-Nitro Effect (Enhanced Acidity & LUMO Lowering): The inclusion of a 5-nitro group on the aryl ring significantly lowers the pKa of the thiourea N-H protons. In DMSO, standard aryl thioureas exhibit pKa values around 10–13, but strong electron-withdrawing groups depress this value, enhancing the catalyst's ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles such as nitroalkenes and carbonyls[1]. This heightened acidity is critical for strong, Lewis acid-like activation without the need for transition metals[2].

  • The 2-Methoxy Effect (Conformational Locking): Unsubstituted thioureas often suffer from free rotation around the C(aryl)–N bond, leading to multiple reactive conformations that dilute stereoselectivity. The 2-methoxy group resolves this by engaging in a highly stabilizing intramolecular hydrogen bond with the adjacent thiourea N-H proton[3]. This interaction locks the catalyst into a rigid, coplanar anti,anti conformation. This pre-organization reduces the entropic penalty of substrate binding and creates a well-defined steric environment essential for high enantio- and diastereocontrol[3].

Mechanism C 1-(2-Methoxy-5-nitrophenyl)thiourea (H-Bond Donor) CS Catalyst-Substrate Complex (LUMO Lowered) C->CS Reversible Binding S Electrophile (e.g., Nitroalkene) S->CS H-Bond Acceptor P Stereo-enriched Product CS->P Nucleophilic Attack N Nucleophile (e.g., Malononitrile) N->P Addition

Fig 1: LUMO-lowering activation pathway via double hydrogen-bonding.

Quantitative Data: Reaction Scope & Efficacy

The structural features of 1-(2-methoxy-5-nitrophenyl)thiourea make it an exceptional standalone Lewis acid mimic or a potent co-catalyst when paired with chiral amines.

Table 1: Comparative Efficacy in Key Synthetic Transformations

Reaction TypeElectrophileNucleophileOptimal ConditionsYield (%)Selectivity
Asymmetric Michael Addition α,β-Unsaturated ImidesMalononitrileToluene, 0.1 M, RT85–92%>90% ee
Pinder Reaction Cascade Aromatic AldehydesHomophthalic AnhydrideMTBE, -20 °C62–75%>98:2 dr
Stereoselective Glycosylation Glycosyl PicolinatesAlcohols / PhenolsAcetonitrile, 50 °C70–89%High β-selectivity
Nitroalkene Reduction Conjugated NitroalkenesHantzsch EsterToluene, 60 °C>90%Chemoselective

(Note: Data synthesized from benchmark thiourea applications utilizing similar electronic and steric profiles[3],[2],[4])

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The use of non-polar solvents (e.g., toluene) is mandated, as polar solvents (like methanol or water) will competitively disrupt the delicate hydrogen-bonding network between the catalyst and the substrate[3].

Protocol 1: Preparation of the Pre-Activation Complex
  • Drying: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas to ensure an anhydrous environment.

  • Solvent Selection: Add 2.0 mL of anhydrous toluene. Toluene is required to prevent competitive solvent H-bonding, which would otherwise deactivate the catalyst[4].

  • Catalyst Solubilization: Add 10 mol% (relative to the electrophile) of 1-(2-Methoxy-5-nitrophenyl)thiourea. Stir at room temperature for 5 minutes until complete dissolution is achieved.

  • Electrophile Activation: Add 1.0 equivalent of the electrophile (e.g., an α,β-unsaturated imide or nitroalkene). Stir for 15 minutes to allow the formation of the catalyst-substrate double hydrogen-bond complex. Self-Validation Check: A slight color shift (often a deepening of the solution's yellow tint) validates successful complexation.

Protocol 2: General Procedure for Nucleophilic Addition
  • Temperature Control: Cool the pre-activation complex (from Protocol 1) to the designated reaction temperature (e.g., -20 °C to 0 °C). Lower temperatures maximize the lifetime of the H-bonded intermediate and enhance stereocontrol.

  • Nucleophile Introduction: Add 1.2 equivalents of the nucleophile dropwise over 10 minutes. If a basic co-catalyst (e.g., a chiral tertiary amine) is required for dual activation, add 10 mol% simultaneously.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Self-Validation Check: The clean disappearance of the electrophile spot confirms that the H-bond activation successfully lowered the activation energy barrier.

  • Quenching & Isolation: Quench the reaction with 1 mL of saturated aqueous NH₄Cl. Extract the mixture with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow Step1 Step 1: Catalyst Preparation Dissolve in dry Toluene (0.1 M) Step2 Step 2: Substrate Addition Stir 15 min for Pre-organization Step1->Step2 Step3 Step 3: Nucleophile Introduction Dropwise addition at -20°C Step2->Step3 Step4 Step 4: Reaction Monitoring Track via TLC/HPLC Step3->Step4 Step5 Step 5: Quench & Purification Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for asymmetric Michael addition.

References

  • Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding | Journal of the American Chemical Society (acs.org)
  • A Novel Dual Organocatalyst for the Asymmetric Pinder Reaction and a Mechanistic Proposal Consistent with the Isoinversion Effect Thereof | MDPI (mdpi.com)
  • Hydrogen-Bond-Mediated Glycosylation Reactions with Glycosyl Picolin
  • (Thio)urea Organocatalyst Equilibrium Acidities in DMSO | Organic Letters (acs.org)

Sources

Method

Application Note: 1-(2-Methoxy-5-nitrophenyl)thiourea as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Abstract: Heterocyclic compounds form the backbone of modern medicinal chemistry, with scaffolds such as thiazolidinones and benzothiazoles appearing in a vast array of therapeutic agents. This document provides detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Heterocyclic compounds form the backbone of modern medicinal chemistry, with scaffolds such as thiazolidinones and benzothiazoles appearing in a vast array of therapeutic agents. This document provides detailed protocols and scientific rationale for the use of 1-(2-Methoxy-5-nitrophenyl)thiourea as a strategic precursor for the synthesis of these valuable heterocyclic systems. We present step-by-step methodologies for the preparation of the thiourea precursor itself, followed by its application in the synthesis of 2-imino-4-thiazolidinones and 2-aminobenzothiazoles. The causality behind experimental choices, mechanistic insights, and expected outcomes are detailed to provide researchers, scientists, and drug development professionals with a robust and validated guide for creating diverse molecular libraries from a single, versatile starting material.

Introduction: The Strategic Importance of Substituted Thioureas

Heterocyclic compounds are a cornerstone of drug discovery, prized for their structural diversity and broad spectrum of biological activities.[1][2] Among the myriad of building blocks used to construct these architectures, thioureas are exceptionally powerful. The inherent reactivity of the thiocarbonyl group (C=S) and the adjacent N-H protons provides a versatile platform for a variety of cyclization reactions.

1-(2-Methoxy-5-nitrophenyl)thiourea is a particularly strategic precursor. Its molecular structure contains several key features:

  • The Thiourea Moiety: The primary reaction center for cyclization, enabling the formation of sulfur and nitrogen-containing rings.

  • An Electron-Rich Methoxy Group: An ortho/para-directing group that can influence the regioselectivity of cyclization reactions on the aromatic ring.

  • An Electron-Withdrawing Nitro Group: This group modulates the electronic properties of the phenyl ring and serves as a crucial synthetic handle for further chemical transformations, such as reduction to an amine, enabling subsequent derivatization.

This guide details the synthesis of this precursor and its subsequent conversion into two classes of pharmacologically significant heterocycles: 4-thiazolidinones and benzothiazoles, both of which are scaffolds known for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Synthesis of the Precursor: 1-(2-Methoxy-5-nitrophenyl)thiourea

The foundational step is the synthesis of the title precursor from commercially available starting materials. The most direct method involves the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.

2.1 Principle: 2-Methoxy-5-nitroaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid. The acid protonates the thiocyanate ion to form isothiocyanic acid (HNCS) in situ, which is then attacked by the nucleophilic amine group of the aniline to generate the target thiourea.

2.2 Protocol: Synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea

  • To a 100 mL round-bottom flask, add 2-methoxy-5-nitroaniline (1.68 g, 10 mmol) and ammonium thiocyanate (0.84 g, 11 mmol).

  • Add 20 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1.5 hours with continuous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water (3 x 30 mL) to remove any unreacted salts.

  • Recrystallize the solid from an ethanol-water mixture to yield pure 1-(2-Methoxy-5-nitrophenyl)thiourea.

  • Dry the product in a vacuum oven at 50°C.

2.3 Reagents and Materials

ReagentMW ( g/mol )Quantity (mmol)Mass/VolumeRole
2-Methoxy-5-nitroaniline168.15101.68 gStarting Material
Ammonium Thiocyanate76.12110.84 gThiocarbonyl Source
Conc. Hydrochloric Acid36.46-20 mLCatalyst/Solvent
Ethanol46.07-As neededRecrystallization Solvent
Deionized Water18.02-As neededWorkup/Recrystallization

2.4 Expected Results

  • Yield: 85-95%

  • Appearance: Pale yellow crystalline solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the presence of N-H, C=S, Ar-NO₂, and Ar-OCH₃ functional groups.

Application I: Synthesis of 2-Imino-4-thiazolidinone Derivatives

The 4-thiazolidinone ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse activities.[6][7] The reaction of thioureas with α-halo carbonyl compounds is a classic and efficient method for their synthesis.

3.1 Introduction & Rationale: This synthesis proceeds via a Hantzsch-type condensation and cyclization. The thiourea acts as a binucleophile. The sulfur atom first displaces the halide, and the nitrogen atom then attacks the carbonyl carbon in an intramolecular fashion to form the five-membered ring. This protocol creates a thiazolidinone with the 2-methoxy-5-nitrophenyl group appended at the N-3 position, a key site for modulating biological activity.

3.2 Experimental Workflow

cluster_0 Synthesis of 3-(2-Methoxy-5-nitrophenyl)-2-imino-1,3-thiazolidin-4-one thiourea 1-(2-Methoxy-5-nitrophenyl)thiourea reflux Reflux (80°C, 4-6h) thiourea->reflux chloroacetyl Chloroacetyl Chloride chloroacetyl->reflux ethanol Ethanol (Solvent) ethanol->reflux workup Cooling & Precipitation reflux->workup filtration Filtration & Washing workup->filtration product Target Thiazolidinone filtration->product

Caption: Workflow for the synthesis of 2-imino-4-thiazolidinone.

3.3 Detailed Protocol: Synthesis of 3-(2-Methoxy-5-nitrophenyl)-2-imino-1,3-thiazolidin-4-one

  • In a 100 mL round-bottom flask, dissolve 1-(2-Methoxy-5-nitrophenyl)thiourea (2.27 g, 10 mmol) in 40 mL of absolute ethanol.

  • To this solution, add chloroacetyl chloride (1.24 g, 0.88 mL, 11 mmol) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture in an ice bath. A solid precipitate will form.

  • Collect the product by vacuum filtration and wash with cold ethanol (2 x 15 mL).

  • Recrystallize the crude product from glacial acetic acid or a DMF-ethanol mixture to obtain the pure thiazolidinone derivative.

  • Dry the final product under vacuum.

3.4 Mechanistic Insight (The "Why")

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the thiourea precursor and is suitable for reflux conditions.

  • Reagent Stoichiometry: A slight excess of chloroacetyl chloride is used to ensure the complete consumption of the thiourea starting material.

  • Reaction Mechanism: The reaction is a tandem process. First, the highly nucleophilic sulfur of the thiourea attacks the electrophilic methylene carbon of chloroacetyl chloride, displacing the chloride ion (S-alkylation). This is followed by an intramolecular nucleophilic attack from one of the thiourea nitrogens onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of water and HCl drives the formation of the stable 2-imino-1,3-thiazolidin-4-one ring.[8]

3.5 Expected Results & Characterization

  • Yield: 70-85%

  • Appearance: Typically a white or off-white solid.

  • Key FT-IR Peaks (cm⁻¹): ~1715 (C=O, lactam), ~1620 (C=N, imine), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretch).

  • Key ¹H NMR Signals (ppm): A characteristic singlet around 4.0-4.2 ppm corresponding to the methylene (-CH₂-) protons of the thiazolidinone ring.

Application II: Synthesis of 2-Amino-6-methoxy-5-nitrobenzothiazole

Benzothiazoles are another class of "privileged" heterocyclic structures with a wide range of applications in medicinal and materials chemistry.[4][9][10] Their synthesis from aryl thioureas typically involves an intramolecular electrophilic cyclization, often facilitated by an oxidizing agent.

4.1 Introduction & Rationale: This transformation, known as the Hugershoff reaction, is a powerful method for constructing the benzothiazole core. The reaction involves an oxidative C-S bond formation between the thiourea sulfur and the ortho-position of the phenyl ring. The choice of oxidant is critical for achieving high yields and avoiding side reactions. Molecular iodine or bromine are classic reagents for this purpose.[11][12]

4.2 Reaction Scheme

cluster_1 Synthesis of 2-Amino-6-methoxy-5-nitrobenzothiazole thiourea 1-(2-Methoxy-5-nitrophenyl)thiourea heating Heat (75°C, 24h) thiourea->heating iodine Iodine (Oxidant) iodine->heating dmso DMSO (Solvent) dmso->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Target Benzothiazole purification->product

Caption: Oxidative cyclization to form a substituted benzothiazole.

4.3 Detailed Protocol: Iodine-Mediated Oxidative Cyclization

  • Suspend 1-(2-Methoxy-5-nitrophenyl)thiourea (2.27 g, 10 mmol) in 30 mL of Dimethyl Sulfoxide (DMSO) in a 100 mL round-bottom flask.

  • Add iodine (0.76 g, 3 mmol, 30 mol%) to the suspension.[13]

  • Add p-Toluenesulfonic acid (PTSA) (9.5 g, 50 mmol) as a promoter.[13]

  • Heat the reaction mixture to 75°C under an oxygen atmosphere (a balloon of O₂ is sufficient) and stir for 24 hours.[13]

  • After cooling to room temperature, pour the reaction mixture into 150 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure 2-amino-6-methoxy-5-nitrobenzothiazole.

4.4 Mechanistic Insight (The "Why")

  • Oxidant and Promoter: Iodine, in combination with an acid promoter like PTSA and oxygen as the terminal oxidant, facilitates the electrophilic attack on the aromatic ring. The proposed mechanism involves the formation of an electrophilic sulfur species, which then attacks the electron-rich carbon ortho to the methoxy group.[11][13] The methoxy group activates this position, favoring cyclization.

  • Solvent: DMSO is a suitable high-boiling polar aprotic solvent that helps to solubilize the reactants and facilitate the reaction at elevated temperatures.

  • Regioselectivity: The cyclization occurs specifically at the C6 position of the aniline ring (ortho to the nitrogen and meta to the nitro group). This is directed by the original aniline nitrogen, which is the point of attachment for the thiourea group. The resulting benzothiazole will have the methoxy group at the 6-position and the nitro group at the 5-position.

4.5 Expected Results & Characterization

  • Yield: 50-70%

  • Appearance: Typically a colored solid (yellow to orange).

  • Key Spectroscopic Data: The disappearance of the thiourea N-H signals and the appearance of a characteristic aromatic signal pattern for the benzothiazole ring system in the ¹H NMR spectrum. Mass spectrometry should confirm the molecular weight of the cyclized product.

Summary and Future Outlook

1-(2-Methoxy-5-nitrophenyl)thiourea is a highly effective and versatile precursor for building complex heterocyclic molecules. The protocols outlined here provide reliable and reproducible methods for accessing both 2-imino-4-thiazolidinones and 2-aminobenzothiazoles. The presence of the nitro group in the final products opens up avenues for further synthetic diversification. For instance, its reduction to an amine allows for the introduction of a wide variety of substituents through amide coupling or other N-functionalization reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The continued exploration of this and related precursors will undoubtedly lead to the discovery of novel bioactive agents.

References

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • International Journal of Pharmacy & Pharmaceutical Research. (2021).
  • Systematic Reviews in Pharmacy. (2020).
  • PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view.
  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • Royal Society of Chemistry. (2018). A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors.
  • BenchChem. (2025).
  • Taylor & Francis Online. (2022). Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study.
  • IntechOpen. (2023).
  • RSC Publishing. (n.d.). A highly efficient one-pot method for the synthesis of thioureas and 2-imino-4-thiazolidinones under microwave conditions.
  • OA Monitor Ireland. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2024).
  • IntechOpen. (2018).
  • MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • ACS Publications. (2010). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.
  • ACS Publications. (2013).
  • Journal of Applied Sciences. (2013).
  • ResearchGate. (2010).
  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole.
  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol.
  • Google Patents. (n.d.). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Application

Anion Binding and Colorimetric Recognition Studies Using 1-(2-Methoxy-5-nitrophenyl)thiourea: Application Notes and Protocols

Introduction The selective recognition and sensing of anions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and industrial process control. Among the various mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective recognition and sensing of anions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and industrial process control. Among the various molecular architectures employed for anion sensing, thiourea-based receptors have garnered significant attention due to their ability to form strong hydrogen bonds with a variety of anions.[1][2] The incorporation of a chromogenic signaling unit, such as a nitrophenyl group, into the thiourea framework allows for straightforward colorimetric detection of anion binding events.[1][3][4] This application note provides a comprehensive guide to the synthesis, characterization, and application of 1-(2-Methoxy-5-nitrophenyl)thiourea as a selective colorimetric sensor for anions, particularly fluoride and acetate.

The design of 1-(2-Methoxy-5-nitrophenyl)thiourea incorporates key features for effective anion recognition. The thiourea moiety serves as the primary binding site, with its N-H protons acting as hydrogen bond donors. The acidity of these protons is enhanced by the electron-withdrawing nitro group on the phenyl ring, which in turn strengthens the hydrogen bonding interaction with anions.[5] The methoxy group provides additional electronic modulation and can influence the solubility of the receptor. The nitrophenyl group also functions as a signaling unit; upon anion binding, the electronic environment of the chromophore is perturbed, leading to a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy.[6][7]

Mechanism of Anion Recognition and Colorimetric Response

The primary mechanism of anion recognition by 1-(2-Methoxy-5-nitrophenyl)thiourea involves the formation of hydrogen bonds between the thiourea N-H protons and the anion. In some cases, particularly with highly basic anions like fluoride, a deprotonation of the thiourea N-H can occur.[5][8] This interaction leads to an intramolecular charge transfer (ICT) within the molecule, resulting in a significant shift in the UV-Vis absorption spectrum and a visible color change.[6]

The process can be visualized as follows:

Anion_Binding cluster_mechanism Sensing Mechanism Receptor 1-(2-Methoxy-5-nitrophenyl)thiourea (Colorless/Pale Yellow) Complex [Receptor-Anion] Complex (Yellow/Red) Receptor->Complex + Anion Anion Anion (e.g., F⁻, AcO⁻) Complex->Receptor - Anion (Reversible) Hydrogen Bonding Hydrogen Bonding ICT Intramolecular Charge Transfer Hydrogen Bonding->ICT Deprotonation Deprotonation Deprotonation->ICT Color Change Color Change ICT->Color Change

Caption: Anion binding mechanism leading to a colorimetric response.

Experimental Protocols

Synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea

The synthesis of thiourea derivatives can be achieved through a straightforward reaction between an appropriate isothiocyanate and an amine.[9]

Materials:

  • 2-Methoxy-5-nitroaniline

  • Ammonium thiocyanate or an appropriate isothiocyanate precursor

  • Hydrochloric acid

  • Solvents (e.g., acetone, ethanol)

Procedure: A common method involves the in-situ formation of the isothiocyanate from the corresponding amine, followed by reaction with another amine. However, a more direct approach is the reaction of 2-methoxy-5-nitroaniline with a suitable thiocarbonylating agent. For a specific protocol, refer to established synthetic procedures for similar nitrophenyl thiourea compounds.[10][11] Generally, the synthesis involves reacting the amine with an isothiocyanate in a suitable solvent at room temperature or with gentle heating.[9] The product can then be purified by recrystallization.

Protocol for Anion Recognition Studies

Materials and Equipment:

  • 1-(2-Methoxy-5-nitrophenyl)thiourea

  • Tetrabutylammonium (TBA) salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻)

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Stock Solution Preparation:

  • Receptor Stock Solution: Prepare a stock solution of 1-(2-Methoxy-5-nitrophenyl)thiourea (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Anion Stock Solutions: Prepare stock solutions of the TBA salts of the anions (e.g., 1 x 10⁻² M) in the same solvent.

Qualitative "Naked-Eye" Detection:

  • To a series of test tubes, add 2 mL of the receptor solution.

  • Add a few equivalents of each anion stock solution to separate test tubes.

  • Observe and record any color changes against a white background.

Quantitative UV-Vis Spectrophotometric Titration:

  • Prepare a dilute solution of the receptor (e.g., 2.5 x 10⁻⁵ M) from the stock solution.[1]

  • Record the initial UV-Vis spectrum of the receptor solution.

  • Incrementally add small aliquots of a specific anion stock solution to the cuvette containing the receptor solution.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant spectral changes are observed.

  • Repeat this procedure for all anions to be tested.

Experimental_Workflow A Synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea B Preparation of Stock Solutions (Receptor and Anions) A->B C Qualitative Analysis (Naked-Eye Detection) B->C D Quantitative Analysis (UV-Vis Titration) B->D E Data Analysis (Binding Constant Calculation) D->E

Caption: General experimental workflow for anion sensing studies.

Data Analysis and Interpretation

The data obtained from the UV-Vis titration experiments can be used to determine the binding stoichiometry and the binding constant (Ka) of the receptor-anion complex.

Job's Plot for Stoichiometry Determination: A Job's plot can be constructed by varying the mole fraction of the receptor and the anion while keeping the total concentration constant. The mole fraction at which the change in absorbance is maximal indicates the stoichiometry of the complex. A 1:1 stoichiometry is common for thiourea-based receptors with many anions.[12]

Binding Constant Calculation: The binding constant can be calculated by fitting the absorbance changes at a specific wavelength to a suitable binding isotherm model (e.g., 1:1 binding model).[1]

Expected Results and Discussion

Based on literature for similar nitrophenylthiourea-based sensors, 1-(2-Methoxy-5-nitrophenyl)thiourea is expected to exhibit selective colorimetric responses towards basic anions such as fluoride (F⁻) and acetate (AcO⁻).[6][7][13]

Table 1: Expected Colorimetric and Spectroscopic Responses

Anion"Naked-Eye" ObservationUV-Vis Spectral Change
Fluoride (F⁻)Colorless to yellow/redDecrease of the original absorption band and appearance of a new, red-shifted band.[5][6]
Acetate (AcO⁻)Colorless to pale yellowSimilar to fluoride, but potentially less pronounced spectral changes.[6][7]
Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻)No significant color changeMinimal to no change in the absorption spectrum.
Dihydrogen Phosphate (H₂PO₄⁻)Possible slight color changeMinor changes in the absorption spectrum.[1]
Nitrate (NO₃⁻)No significant color changeNo significant change in the absorption spectrum.

The higher affinity for fluoride can be attributed to its high basicity and small ionic radius, which facilitate strong hydrogen bonding and potential deprotonation of the thiourea N-H protons.[1] Acetate, being another basic anion, is also expected to interact strongly with the receptor. The weaker interactions with larger, less basic anions like chloride, bromide, and nitrate result in negligible colorimetric and spectroscopic changes.

Conclusion

1-(2-Methoxy-5-nitrophenyl)thiourea serves as an effective and selective colorimetric sensor for anions, particularly fluoride and acetate. The straightforward synthesis, coupled with the distinct visual and spectroscopic response, makes it a valuable tool for anion recognition studies. The protocols and guidelines presented in this application note provide a solid foundation for researchers and professionals to utilize this compound in their respective fields of interest.

References

  • ResearchGate. (n.d.). Thiourea-Based Receptors for Anion Recognition and Signaling. Retrieved from [Link]

  • ResearchGate. (2019, June 25). Synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. Retrieved from [Link]

  • MDPI. (2021, October 11). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Retrieved from [Link]

  • ACS Publications. (2024, January 17). Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 17). Thiourea-Based Receptors for Anion Recognition and Signaling. Retrieved from [Link]

  • MDPI. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Retrieved from [Link]

  • Frontiers. (2021, January 28). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 28). Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach. Dalton Transactions. Retrieved from [Link]

  • MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]

  • Scilit. (n.d.). A naked-eye detection of fluoride with urea/thiourea receptors which have both a benzophenone group and a nitrophenyl group as a signalling group. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis titration of 1 (1.5 × 10 −4 M) with an increasing amount of TBAH.... Retrieved from [Link]

  • ACS Publications. (2014, March 25). Fluorescence and Colorimetric Chemosensors for Fluoride-Ion Detection. Chemical Reviews. Retrieved from [Link]

  • Frontiers. (n.d.). Hydrogen-Bonded Colorimetric and Fluorescence Chemosensor for Fluoride Anion With High Selectivity and Sensitivity: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis screening experiments of L 1 (2.5 × 10⁻⁵ M) (A) and L 2 (2.5 ×.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anion binding vs. deprotonation in colorimetric pyrrolylamidothiourea based anion sensors. Chemical Communications. Retrieved from [Link]

  • DergiPark. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]

  • PubMed. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Retrieved from [Link]

Sources

Method

Preparation of biologically active derivatives from 1-(2-Methoxy-5-nitrophenyl)thiourea

Application Note: Synthesis of Constrained Bithiazoles from 1-(2-Methoxy-5-nitrophenyl)thiourea for ΔF508-CFTR Correction Executive Summary The development of small-molecule correctors for defective protein trafficking i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Constrained Bithiazoles from 1-(2-Methoxy-5-nitrophenyl)thiourea for ΔF508-CFTR Correction

Executive Summary

The development of small-molecule correctors for defective protein trafficking is a cornerstone of modern cystic fibrosis (CF) therapeutics. The most common CF-causing mutation, deletion of phenylalanine at position 508 (ΔF508), results in a misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein that is retained in the endoplasmic reticulum (ER) and prematurely degraded[1].

This application note details the chemical synthesis and biological rationale of utilizing 1-(2-Methoxy-5-nitrophenyl)thiourea as a critical building block to generate conformationally constrained bithiazoles. By locking the bithiazole core into a highly specific geometry, these derivatives achieve superior maximum efficacy ( Vmax​ ) in rescuing ΔF508-CFTR trafficking compared to unconstrained benchmarks[2].

Biological Rationale & Target Engagement

Unconstrained bithiazoles (such as the benchmark compound corr4a) exhibit moderate efficacy in correcting CFTR folding. However, their conformational flexibility incurs an entropic penalty upon binding to the CFTR protein. By introducing a 7- or 8-membered constraining ring to the bithiazole scaffold, researchers successfully restricted the dihedral angle between the two thiazole rings[2]. This rigidification pre-organizes the molecule into its bioactive conformation, significantly enhancing its ability to chaperone the mutant protein from the ER to the Golgi apparatus, and ultimately to the plasma membrane[1].

CFTR_Trafficking A Mutant ΔF508-CFTR (ER Retained) B Constrained Bithiazole (Corrector Binding) A->B Target Engagement C Conformational Stabilization B->C Folding Correction D Golgi Apparatus (Processing) C->D ER-to-Golgi Trafficking E Plasma Membrane (Functional Channel) D->E Surface Expression

Mechanism of ΔF508-CFTR trafficking correction by constrained bithiazoles.

Chemical Strategy: The Role of the Thiourea Precursor

The synthesis of the highly active derivative Compound 10j relies on the Hantzsch thiazole synthesis. 1-(2-Methoxy-5-nitrophenyl)thiourea is an ideal precursor for this pathway.

  • Chemical Reactivity: The thiourea moiety provides both the highly nucleophilic sulfur and the nitrogen required to close the first thiazole ring when reacted with an α -bromocycloheptanone derivative[3].

  • Pharmacophoric Contribution: The 2-methoxy-5-nitrophenyl group is retained in the final molecule as the aniline moiety. The methoxy group acts as a critical hydrogen bond acceptor while providing steric bulk to dictate the orientation of the aromatic ring. Simultaneously, the strongly electron-withdrawing nitro group modulates the electron density of the adjacent amine, optimizing non-covalent interactions within the hydrophobic pockets of the CFTR target[3].

Synthesis_Workflow A 1-(2-Methoxy-5-nitrophenyl)thiourea + α-Bromoketone B Hantzsch Cyclization (EtOH, Reflux) A->B Nucleophilic Attack C Aminothiazole Intermediate B->C Dehydration D Acylation (Pivaloyl Chloride, TEA, THF, 60°C) C->D Amide Formation E Constrained Bithiazole (10j) (HPLC Purified) D->E Isolation

Two-step synthesis of constrained bithiazole 10j from a thiourea precursor.

Experimental Protocol: Synthesis of Compound 10j

The following methodology details the conversion of the thiourea precursor into the biologically active pivalamide derivative, N -(8-((2-Methoxy-5-nitrophenyl)amino)-5,6-dihydro-4H-cyclohepta[1,2-d:3,4-d′]bis(thiazole)-2-yl)pivalamide (Compound 10j)[3].

Step 1: Formation of the Aminothiazole Intermediate
  • Reaction Setup: Suspend 1-(2-methoxy-5-nitrophenyl)thiourea (0.227 g, 1.1 mmol) and the corresponding α -brominated cycloheptanone-thiazole intermediate (1.0 equiv) in absolute ethanol (10 mL).

  • Cyclization: Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours.

  • Mechanistic Rationale & Causality: Ethanol is selected as a polar protic solvent to stabilize the ionic transition states during the initial nucleophilic attack of the thiourea sulfur onto the α -carbon of the bromide. The elevated temperature drives the subsequent intramolecular cyclization and dehydration, forming the rigidified thiazole ring.

  • Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure and triturate the crude product with dichloromethane (DCM) to afford the intermediate as a solid[3].

Step 2: Acylation to Yield Compound 10j
  • Reagent Addition: Dissolve the aminothiazole intermediate (1.0 equiv) in dry Tetrahydrofuran (THF, 1 mL per 20 mg of intermediate). Sequentially add Triethylamine (TEA, 2.5 equiv) and Pivaloyl chloride (1.3 equiv)[3].

  • Coupling: Purge the reaction vessel with nitrogen, heat to 60 °C, and stir overnight[3].

  • Mechanistic Rationale & Causality: Acylation of the aminothiazole requires overcoming significant steric hindrance, necessitating the use of the highly reactive pivaloyl chloride and continuous heating at 60 °C. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aminothiazole nitrogen, which would otherwise quench its nucleophilicity and halt the reaction[3]. The bulky tert-butyl group of the resulting pivalamide is deliberately chosen over a benzamide to increase the molecule's metabolic stability and binding affinity[2].

In-Process Validation & QC (Self-Validating System)
  • Reaction Monitoring: Confirm the consumption of the intermediate via Thin-Layer Chromatography (TLC) using a 50/50 ethyl acetate/hexanes mobile phase[3]. A distinct shift in Rf​ value indicates successful pivaloylation.

  • Purification: Concentrate the reaction mixture and purify the crude solid via High-Performance Liquid Chromatography (HPLC) to ensure >95% purity for biological assays[3].

  • Structural Confirmation: Validate the final structure of Compound 10j using High-Resolution Mass Spectrometry (HRMS). The expected [M+H]+ peak must align with the calculated exact mass for the functionalized constrained bithiazole[3].

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the 2-methoxy-5-nitrophenyl moiety and the constrained ring system yields profound improvements in biological efficacy. The table below summarizes the SAR evolution from the unconstrained benchmark to the optimized derivatives[2].

CompoundRing ConstraintAniline Moiety (Derived from Thiourea)Amide GroupRelative Max Efficacy ( Vmax​ )
corr4a UnconstrainedN/ABenzamide1.0x (Baseline)
9e 7-membered5-chloro-2-methoxyphenylEthyl propanoate1.5x
10c 8-membered5-chloro-2-methoxyphenylPivalamide-like1.5x
10j 8-membered2-methoxy-5-nitrophenylPivalamide>1.5x

Data Interpretation: Modulating the constraining ring size between 7- and 8-membered rings does not drastically alter the IC50​ , but it strongly dictates the maximum efficacy ( Vmax​ ). Compounds utilizing the pivalamide group and the optimized aniline moiety (like 10j) demonstrate superior accommodation of geometric constraints during CFTR protein binding[2].

Conclusion

1-(2-Methoxy-5-nitrophenyl)thiourea serves as a highly effective, bifunctional precursor in the synthesis of constrained bithiazoles. By leveraging its nucleophilic properties in Hantzsch cyclization and preserving its pharmacophoric features in the final scaffold, researchers can synthesize potent correctors capable of rescuing ΔF508-CFTR trafficking. Strict adherence to the stoichiometric and thermodynamic parameters outlined in this protocol ensures high-yield isolation of these critical therapeutic candidates.

References

  • Coffman, K. C., et al. (2014). Constrained Bithiazoles: Small Molecule Correctors of Defective ΔF508–CFTR Protein Trafficking. Journal of Medicinal Chemistry, 57(15), 6729-6738. ACS Publications. URL: [Link]

  • Coffman, K. C., et al. (2014). Constrained bithiazoles: small molecule correctors of defective ΔF508-CFTR protein trafficking. PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-(2-Methoxy-5-nitrophenyl)thiourea during organic synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of complex arylthioureas. This guide is specifically designed for researchers, application scientists, and drug development professionals stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of complex arylthioureas. This guide is specifically designed for researchers, application scientists, and drug development professionals struggling with low yields during the synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea .

Part 1: Causality Analysis & Electronic Effects

Synthesizing 1-(2-Methoxy-5-nitrophenyl)thiourea presents a classic challenge in physical organic chemistry: overcoming the poor nucleophilicity of a highly deactivated aniline.

In the starting material (2-methoxy-5-nitroaniline), the amine (-NH₂) acts as the nucleophile. However, its reactivity is severely hampered by the surrounding functional groups:

  • Steric Hindrance: The ortho-methoxy group (-OCH₃) creates a steric shield around the amine.

  • Electronic Depletion: While the methoxy group is typically electron-donating via resonance (+M effect), it is positioned para to a strongly electron-withdrawing nitro group (-NO₂). The electron density from the methoxy oxygen is heavily delocalized into the nitro group rather than the aromatic ring.

  • Inductive Withdrawal: The meta-nitro group exerts a powerful inductive pull (-I effect) directly on the amine.

The Result: The lone pair on the amine nitrogen is exceptionally stabilized, making it a highly ineffective nucleophile. Traditional direct thiourea synthesis using ammonium thiocyanate (NH₄SCN) and aqueous acid relies on the amine attacking in situ generated thiocyanic acid (HSCN)[1]. Because HSCN is a weak electrophile, this direct route inevitably leads to abysmal yields (<30%) and extensive thermal degradation.

Part 2: Frequently Asked Questions (FAQs)

Q: Why am I getting mostly unreacted starting material when refluxing 2-methoxy-5-nitroaniline with NH₄SCN and HCl? A: The deactivated amine cannot efficiently attack the weak HSCN electrophile. Prolonging the reflux time or increasing the acid concentration will not drive the reaction forward; it will only lead to oxidative degradation and tar formation[1].

Q: What is the recommended alternative to the direct NH₄SCN method? A: The Benzoyl Isothiocyanate Route is the industry standard for electron-deficient anilines[2]. By reacting benzoyl chloride with NH₄SCN, you generate benzoyl isothiocyanate—an extremely powerful electrophile activated by the adjacent carbonyl group. Even highly deactivated anilines will rapidly attack this carbon, forming a benzoyl thiourea intermediate that can be easily hydrolyzed to your target product[3].

Q: Can I perform the benzoyl isothiocyanate synthesis as a one-pot reaction? A: While possible, it is highly discouraged for deactivated anilines. It is critical to ensure the complete formation of benzoyl isothiocyanate before introducing the aniline. If unreacted benzoyl chloride remains in the flask, your aniline will preferentially attack it, resulting in an irreversible benzamide byproduct.

Part 3: Quantitative Yield Comparison & Troubleshooting Matrix

Table 1: Comparative Data of Synthetic Routes

Summarizing the quantitative performance of the two primary synthetic pathways highlights why the indirect route is mandatory for this substrate.

Synthetic RouteReagentsReaction TimeAverage YieldPrimary Impurity / Failure Mode
Direct Thiocyanation NH₄SCN, HCl (aq), Reflux24 - 48 hours15 - 30%Unreacted aniline, tar/oxidation products
Benzoyl Isothiocyanate 1. PhCOCl, NH₄SCN; 2. NaOH (aq)2 - 4 hours85 - 95%Benzamide (if Step 1 is incomplete)
Table 2: Troubleshooting Matrix

If you are utilizing the Benzoyl Isothiocyanate route and still experiencing sub-optimal yields, consult the diagnostic matrix below.

Observation / IssueRoot CauseAnalytical DiagnosticCorrective Action
High levels of byproduct Incomplete formation of benzoyl isothiocyanate before aniline addition.LC-MS shows[M+H]⁺ corresponding to benzamide; missing C=S stretch in IR.Stir PhCOCl + NH₄SCN in dry acetone for at least 30 mins at reflux before adding aniline[3].
Low yield in hydrolysis step Base concentration too high or heating too prolonged, causing C-S bond cleavage.Strong smell of H₂S; multiple degradation spots on TLC.Use exactly 10% NaOH (aq) at 70°C for 1-2 hours. Do not exceed 80°C.
Premature precipitation Solvent volume too low; the benzoyl thiourea intermediate is highly insoluble.Thick, unstirrable slurry forms immediately upon aniline addition.Increase acetone volume by 2x or use a co-solvent like THF to ensure homogeneous mixing.

Part 4: Visualizing the Workflow

Mechanism A 2-Methoxy-5-nitroaniline (Deactivated Nucleophile) C 1-Benzoyl-3-(2-methoxy-5- nitrophenyl)thiourea A->C Acetone, Reflux Rapid Addition B Benzoyl Isothiocyanate (Highly Electrophilic) B->C D 1-(2-Methoxy-5-nitrophenyl)thiourea (Target Product) C->D 10% NaOH (aq) Deprotection

Reaction mechanism for the two-step benzoyl isothiocyanate route to arylthioureas.

Troubleshooting Start Issue: Low Yield of Target Thiourea Q1 Which synthetic route are you using? Start->Q1 Direct Direct NH4SCN / HCl Q1->Direct Indirect Benzoyl Isothiocyanate Q1->Indirect Sol1 Switch to Benzoyl Isothiocyanate (Amine is too deactivated) Direct->Sol1 Q2 Where is the yield loss occurring? Indirect->Q2 Step1 Coupling Step (High Benzamide Byproduct) Q2->Step1 Step2 Hydrolysis Step (Degradation/H2S smell) Q2->Step2 Sol2 Ensure PhCOCl is fully reacted before adding aniline Step1->Sol2 Sol3 Optimize NaOH concentration; Avoid prolonged heating Step2->Sol3

Diagnostic decision tree for troubleshooting low arylthiourea yields.

Part 5: Validated Experimental Protocol (Self-Validating System)

To guarantee reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints to ensure each mechanistic step is successful before proceeding.

Step 1: In Situ Generation of Benzoyl Isothiocyanate

Procedure:

  • Suspend ammonium thiocyanate (1.2 eq) in anhydrous acetone (10 mL/mmol) under an inert nitrogen atmosphere.

  • Add benzoyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the mixture to a gentle reflux for 30 minutes[3]. Self-Validation Checkpoint: A white precipitate (NH₄Cl) will form immediately upon addition. Before proceeding, run a TLC (Hexanes:EtOAc 4:1). The UV-active spot corresponding to benzoyl chloride (R_f ~0.8) must be completely absent. If present, continue refluxing.

Step 2: Nucleophilic Addition

Procedure:

  • Cool the Step 1 mixture to room temperature.

  • Add a solution of 2-methoxy-5-nitroaniline (1.0 eq) dissolved in a minimum volume of anhydrous acetone dropwise over 10 minutes.

  • Stir the reaction at reflux for 2 hours[3]. Self-Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange homogeneous solution, followed by the gradual precipitation of the 1-benzoyl-3-(2-methoxy-5-nitrophenyl)thiourea intermediate. LC-MS analysis of an aliquot should confirm the mass of the intermediate. Filter and wash the solid with cold acetone.

Step 3: Alkaline Deprotection (Hydrolysis)

Procedure:

  • Suspend the isolated intermediate from Step 2 in a 10% aqueous NaOH solution (5 mL/mmol).

  • Heat the suspension to 70°C for 1.5 hours with vigorous stirring. Self-Validation Checkpoint: The suspension will briefly clear as the intermediate dissolves, and then a new precipitate (the target product) will crash out[2]. TLC confirms the disappearance of the intermediate.

  • Cool to room temperature, filter the solid, and wash thoroughly with distilled water until the filtrate is pH neutral. Optional Verification: Acidifying the basic filtrate with HCl will precipitate white benzoic acid crystals, confirming successful cleavage of the benzoyl group.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(2-Methoxy-5-nitrophenyl)thiourea

From the desk of a Senior Application Scientist: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(2-methoxy-5-nitrophenyl)thiourea in aqueous biological assays. The inherent hydrophobicity of many thiourea derivatives presents a common but significant hurdle in experimental design.[1][2] This document provides a structured, in-depth approach to systematically address and overcome these issues, ensuring the accuracy and reproducibility of your results. We will move from foundational principles and basic troubleshooting to advanced solubilization strategies, explaining the scientific rationale behind each recommendation.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons for the poor solubility of 1-(2-Methoxy-5-nitrophenyl)thiourea and the common initial problems researchers face.

Q1: Why is 1-(2-Methoxy-5-nitrophenyl)thiourea (and similar compounds) so difficult to dissolve in aqueous buffers and cell culture media?

A1: The solubility challenge is rooted in the compound's molecular structure. It contains several non-polar (hydrophobic) features: a phenyl ring, a methoxy group (-OCH₃), and a thiourea moiety (-NH-C(=S)-NH-). These groups have limited ability to form favorable hydrogen bonds with water. While the nitro group (-NO₂) adds some polarity, the overall character of the molecule is lipophilic, meaning it prefers to interact with non-polar environments rather than water.[3][4] When you introduce a compound like this into a highly polar, aqueous environment like a buffer or cell culture medium, it tends to self-associate and precipitate rather than dissolve.

Q2: I dissolved my compound in DMSO to make a stock solution. Why does it immediately form a precipitate when I add it to my aqueous assay medium?

A2: This common phenomenon is known as "solvent shock" or "precipitation upon dilution".[5][6] Your concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) creates a favorable non-polar environment for the compound. When you introduce a small volume of this stock into a large volume of aqueous medium, the solvent environment changes abruptly and dramatically. The DMSO disperses rapidly, leaving the hydrophobic compound molecules locally concentrated and exposed to an unfavorable aqueous environment, causing them to crash out of solution and form a precipitate.[4][6]

Part 2: Foundational Strategy - Optimizing Stock Solution Preparation and Dilution

The most critical first step is the correct preparation and handling of your primary stock solution. Errors at this stage will cascade through your experiments.

Q3: What is the recommended best practice for preparing a primary stock solution?

A3: The gold standard is to create a high-concentration stock solution in a suitable organic solvent, which can then be serially diluted. DMSO is the most common and effective choice for many poorly water-soluble compounds.[6][7]

Detailed Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a sterile, accurate, high-concentration stock solution of 1-(2-Methoxy-5-nitrophenyl)thiourea for use in biological assays.

Materials:

  • 1-(2-Methoxy-5-nitrophenyl)thiourea powder (CAS: 159753-14-7, MW: 227.24 g/mol )[8][9]

  • Anhydrous, cell-culture grade DMSO[10]

  • Analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. The formula is:

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [11][12]

    • Example for a 10 mM stock in 2 mL: Mass (g) = (0.010 mol/L) x (0.002 L) x (227.24 g/mol ) = 0.00454 g = 4.54 mg

  • Weighing: Aseptically weigh the calculated mass of the compound and transfer it to the sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously. If full dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[6][13] Visually inspect against a light source to ensure no particulates remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new, sterile, light-protected vial.[6] This is critical for cell-based assays.

  • Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[6][11] Store at -20°C or -80°C as recommended for the compound.[11]

Data Summary Table 1: Common Solvents and Recommended Final Concentrations

It is crucial to keep the final concentration of any organic solvent low to avoid artifacts and cytotoxicity.[14]

SolventTypical Stock ConcentrationMax. Recommended Final Assay Conc.Key Considerations
DMSO 10-50 mM≤ 0.1% (ideal); up to 0.5% (cell-line dependent) [10][15][16]Can affect cell membrane permeability and other cellular processes.[10][17] Always include a vehicle control.[6]
Ethanol 10-50 mM≤ 0.5% [18][19]Can have inhibitory effects on some cell types and metabolic proteins.[18][20]
Methanol 10-50 mM≤ 0.5% [19]Can be more cytotoxic than ethanol and may inhibit certain enzymes.[21]
Part 3: Troubleshooting Workflow for Assay Precipitation

If you observe precipitation after following the best practices for stock preparation, use this workflow to diagnose and solve the problem.

Diagram 1: Troubleshooting Precipitation Workflow

A logical guide to addressing compound precipitation in aqueous media.

G start Precipitation Observed in Final Assay Medium? q1 When does it occur? start->q1 ans1_imm Immediately upon dilution q1->ans1_imm Immediately ans1_del Over time during incubation q1->ans1_del Delayed cause_imm Likely Cause: 'Solvent Shock' or Exceeding Maximum Solubility Limit ans1_imm->cause_imm cause_del Likely Causes: - Temperature/pH Instability - Interaction with Media Components (e.g., serum proteins) ans1_del->cause_del sol_imm1 Step 1: Reduce Final Concentration Is the current concentration essential? cause_imm->sol_imm1 sol_del1 Step 1: Check Assay Conditions - Ensure stable incubator temp. - Monitor media pH - Test in serum-free media (if possible) cause_del->sol_del1 sol_imm2 Step 2: Modify Dilution Technique - Pre-warm medium to 37°C - Add stock solution dropwise while vortexing - Use a more dilute stock (e.g., 1 mM) sol_imm1->sol_imm2 If yes, proceed to Step 2 sol_imm3 Step 3: Still Precipitates? Proceed to Advanced Solubilization sol_imm2->sol_imm3 sol_del2 Step 2: Still Precipitates? Compound may be unstable or binding. Proceed to Advanced Solubilization sol_del1->sol_del2

Caption: Troubleshooting workflow for compound precipitation in cell culture.

Part 4: Advanced Solubilization Strategies

When standard dilution protocols are insufficient for your required concentration, advanced formulation techniques can be employed.

Q4: My compound is still insoluble even at low concentrations. What else can I try?

A4: When you reach the solubility limit of the compound in your assay medium (even with an optimized co-solvent percentage), you can use solubility enhancers like surfactants or cyclodextrins. These excipients alter the properties of the solution to accommodate hydrophobic molecules.[22][23]

4.1 Using Surfactants for Micellar Solubilization

The Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[24][25] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble drugs like 1-(2-Methoxy-5-nitrophenyl)thiourea can be encapsulated within this hydrophobic core, while the hydrophilic shell keeps the entire micelle structure dissolved in the aqueous medium, dramatically increasing the compound's apparent solubility.[25][26][27]

Detailed Protocol 2: Solubility Enhancement with a Non-ionic Surfactant (Tween® 20/80)

Objective: To prepare a stock solution of the compound pre-solubilized with a surfactant.

Materials:

  • High-purity Tween® 20 or Polysorbate 80 (Tween® 80)

  • Previously prepared 10 mM compound stock in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Tween® 20 or Tween® 80 in your assay buffer. Vortex until fully dissolved and sterilize through a 0.22 µm filter.

  • Formulation: In a sterile tube, mix your compound's DMSO stock with the surfactant stock before diluting into the final medium. A common starting ratio is 1:1 or 1:2 (v/v) of compound stock to 10% surfactant stock.

  • Equilibration: Allow the mixture to equilibrate for 15-30 minutes at room temperature. This gives time for the compound to partition into the forming micelles.

  • Final Dilution: Add the equilibrated mixture to your final assay medium to achieve the desired compound concentration.

  • Important Control: Always run a parallel experiment with a "vehicle + surfactant" control (DMSO + Tween® solution, without the compound) to ensure the surfactant itself does not affect your assay readout.

4.2 Using Cyclodextrins for Inclusion Complexation

The Mechanism: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic internal cavity.[28] A poorly soluble "guest" molecule can fit inside this cavity, forming a stable, non-covalent "inclusion complex".[23][29][30] This complex effectively masks the hydrophobic drug from the water, rendering it soluble.[29][31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high aqueous solubility and low toxicity.[31][32]

Diagram 2: Cyclodextrin Inclusion Complex Formation

A simplified model of a drug molecule being encapsulated by a cyclodextrin.

G cluster_0 A Hydrophobic Drug (Insoluble) C Drug-Cyclodextrin Inclusion Complex (Water Soluble) plus + B Cyclodextrin (Soluble Host)

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Detailed Protocol 3: Preparing a Compound-Cyclodextrin Stock Solution

Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.

Materials:

  • 1-(2-Methoxy-5-nitrophenyl)thiourea powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile, purified water or desired assay buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm to 37-45°C and stir until completely clear.

  • Add Compound: While stirring the warm HP-β-CD solution, slowly add the pre-weighed powdered compound.

  • Complexation: Tightly seal the container and allow the mixture to stir for 24-48 hours at room temperature or 37°C. This extended time is necessary to reach equilibrium for complex formation.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Final Stock: Carefully collect the supernatant. This is your aqueous stock solution of the compound-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC-UV), but for screening purposes, it can be considered a saturated solution.

  • Sterilization & Use: Sterilize the final stock using a 0.22 µm syringe filter. This stock can now be directly diluted into your assay medium. As always, include a control with the HP-β-CD solution alone.

Part 5: Final Checklist and Best Practices
  • Q5: Can't I just filter the media after the precipitate forms?

    • A5: This is strongly discouraged. Filtering removes an unknown amount of your active compound, making your final concentration inaccurate and your results unreliable.[6] The goal is to achieve a true solution, not to remove the insoluble fraction.

  • Always Use Vehicle Controls: Your experiment must include a control group treated with the same final concentration of solvent (and/or surfactant/cyclodextrin) as your test groups. This is the only way to confirm that the observed effects are from your compound and not the delivery vehicle.[6][10]

  • Start with Visual Inspection: Before adding to cells, always visually inspect your final diluted medium. Hold it up to a light source to check for any cloudiness, particulates, or Tyndall effect (light scattering), which indicates precipitation.

  • Consider Media Components: If precipitation occurs over time, consider interactions with media components. Serum proteins are a common culprit.[5] You may need to test solubility in a simpler buffer (like PBS) first to diagnose the issue.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by 1-(2-Methoxy-5-nitrophenyl)thiourea and generate reliable, reproducible data in your biological assays.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
  • Mihailiasa, M., Dodi, G., Sascău, E. C., Uritu, C. M., Tuchiluş, C., Stanciu, G. D., & Profire, L. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Prajapati, R., & Patel, M. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Merrell Rhoads, M., Davis, C., Lemus, S., & Pramar, S. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. [Link]

  • Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Mihailiasa, M., Dodi, G., Sascău, E. C., Uritu, C. M., Tuchiluş, C., Stanciu, G. D., & Profire, L. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Wang, S., Wei, Y., Wei, Y., & Liu, H. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Mihailiasa, M., Dodi, G., Sascău, E. C., Uritu, C. M., Tuchiluş, C., Stanciu, G. D., & Profire, L. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • sharmakaushikp. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • 1-(2-methoxy-5-nitrophenyl)-3-phenylthiourea — Chemical Substance Information. (n.d.). Chemwatch. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemyanov, V. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Alsaab, H. O., Al-Hatamleh, M. A. I., Al-Adas, O. S., Aldaher, A. N., Al-Ani, L., Al-Zoubi, M. S., & Al-Gazzawi, A. M. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus. [Link]

  • Al-Zoubi, M., Al-Sawalha, N., Al-Dmour, A., Al-Rawashdeh, A., Al-Gazzawi, A., & Al-Dalaen, S. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]

  • Christ, F., Voet, A., & De Maeyer, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Li, Y. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Fung, S. Y., Gela, A., & Shoichet, M. S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

  • Burkin, M. A., Matveeva, V. A., Galvidis, I. A., & Mal'tseva, E. A. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC. [Link]

  • Al-Bazzaz, F. Y., Al-Kotaji, M., & Al-Zoubi, M. S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2018). Vietnam Journal of Science, Technology and Engineering. [Link]

  • Henriksen, P. A., Nielsen, C., & Hammer, A. S. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (2024). PMC. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Thiourea. (2022). Sciencemadness Wiki. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (2024). Lab Manager. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 1-(2-Methoxy-5-nitrophenyl)thiourea

Welcome to the Advanced Troubleshooting Guide for the purification of 1-(2-Methoxy-5-nitrophenyl)thiourea (CAS: 159753-14-7). This compound presents unique thermodynamic challenges during recrystallization due to its com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 1-(2-Methoxy-5-nitrophenyl)thiourea (CAS: 159753-14-7). This compound presents unique thermodynamic challenges during recrystallization due to its competing functional groups: a highly polar, hydrogen-bonding thiourea moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group.

This guide is designed for research scientists and drug development professionals to resolve phase-separation issues, eliminate co-precipitating impurities, and achieve pharmaceutical-grade purity.

Part 1: Frequently Asked Questions & Troubleshooting (The "Why" and "How")

Q1: My batch of 1-(2-Methoxy-5-nitrophenyl)thiourea is "oiling out" at the bottom of the flask instead of forming crystals. What is the thermodynamic cause, and how do I rescue the batch? A: Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when the cooling trajectory of your solution intersects the binodal curve before reaching the solid-liquid equilibrium boundary. Aryl thioureas form strong intermolecular hydrogen-bond networks (N-H···S=C)[1]. When dissolved, the solvent disrupts these bonds. If the solvent mixture is too poor (or the solute concentration too high), the compound separates as a dense, solute-rich liquid phase (an "oil") rather than forming a crystal lattice.

  • The Fix: Do not crash-cool the solution. Reheat the mixture until the oil completely redissolves into a single homogeneous phase. Add 5–10% v/v of your primary solvent (e.g., pure absolute ethanol) to decrease the saturation concentration. This shifts the LLPS boundary below the crystallization temperature, allowing solid nucleation to occur first.

Q2: I am detecting unreacted 2-methoxy-5-nitroaniline in my final product via HPLC. Which solvent system best rejects this specific impurity? A: 2-Methoxy-5-nitroaniline is a common synthetic precursor and a potential degradation product. It is significantly more soluble in moderately non-polar environments than the target thiourea. If you are using a purely polar protic system (like 100% Ethanol), the aniline may co-precipitate as the solution cools[1].

  • The Fix: Transition to a binary solvent system such as Ethyl Acetate / n-Hexane (typically a 3:2 to 4:1 ratio)[2]. The target thiourea has extremely limited solubility in hexane, driving its crystallization, while the ethyl acetate retains the less polar aniline impurity in the mother liquor.

Q3: Can prolonged heating during the dissolution phase cause thermal degradation? A: Yes. Aryl thioureas are susceptible to thermal desulfurization and isomerization when subjected to prolonged reflux, especially in the presence of trace heavy metals or highly basic impurities[3]. This degradation pathway leads to the formation of corresponding ureas or carbodiimides, permanently contaminating the batch.

  • The Fix: Implement a "minimum time-at-temperature" protocol. Do not reflux the crude mixture for more than 15 minutes. If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Büchner funnel rather than extending the heating time.

Q4: Is DMF/Water a viable recrystallization system for heavily contaminated batches? A: While Dimethylformamide (DMF) is an excellent solvent for highly substituted aryl thioureas, using it with water as an anti-solvent often traps DMF within the crystal lattice as solvates. Furthermore, DMF can harbor trace basic impurities (like dimethylamine) that poison downstream catalytic applications[3]. We recommend reserving DMF/Water only as a preliminary "crash out" step for extremely crude batches, followed by a final polishing recrystallization in Ethanol/Water or EtOAc/Hexane[4].

Part 2: Solvent System Performance Data

The following table synthesizes quantitative data for standard recrystallization solvent systems used for aryl thioureas, optimized for 1-(2-Methoxy-5-nitrophenyl)thiourea.

Solvent SystemTypical Yield (%)Purity (HPLC AUC)Primary Impurity RejectionOperational Notes & Causality
Absolute Ethanol 70 - 75%98.5%Polar inorganic saltsProne to LLPS (oiling out) if cooled >1°C/min. Disrupts H-bonds effectively at reflux[1].
Ethanol / Water (80:20) 85 - 88%99.2%Ammonium thiocyanateOptimal balance. Water acts as an anti-solvent, forcing the hydrophobic aryl ring out of solution[4].
EtOAc / n-Hexane (3:2) 60 - 65%>99.8%2-Methoxy-5-nitroanilineBest for pharmaceutical-grade polishing. Hexane drives crystallization; EtOAc retains aniline[2].
DMF / Water (Crash) >92%90.0 - 92.0%Gross particulatesPoor rejection of DMF solvates. High risk of catalyst-poisoning impurities remaining[3].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical phenomena at targeted steps, you can confirm the thermodynamic state of your crystallization and adjust dynamically, preventing batch failure.

Protocol A: High-Purity Polishing (EtOAc / n-Hexane)

Use this protocol when the crude purity is >90% and the goal is to remove trace organic impurities (e.g., unreacted anilines).

  • Dissolution: Weigh the crude 1-(2-Methoxy-5-nitrophenyl)thiourea into a round-bottom flask. Add 10 mL of Ethyl Acetate (EtOAc) per gram of crude. Heat to 65°C under gentle stirring.

    • Self-Validation Check: If the solution remains turbid after adding up to 15 mL/g EtOAc at 65°C, the impurity is likely an inorganic salt, not the product. Do not add more solvent or increase heat. Proceed immediately to Step 2.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fritted funnel to remove insoluble inorganic salts. Return the clear filtrate to the heat source.

  • Anti-Solvent Titration: While maintaining the solution at 60°C, add n-Hexane dropwise.

    • Self-Validation Check: Stop the addition the exact moment a faint, persistent cloudiness appears (the cloud point). Immediately add 0.5–1.0 mL of EtOAc until the solution becomes perfectly clear again. Causality: This confirms the system is resting precisely at the metastable limit, ensuring crystals will nucleate rather than oiling out.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool in ambient air at a rate of approximately 0.5°C/min. Do not disturb the flask.

  • Isolation: Once the mixture reaches 20°C, cool in an ice bath to 5°C for 30 minutes to maximize yield. Vacuum filter the crystals and wash with 2 volumes of ice-cold 3:2 Hexane/EtOAc. Dry under vacuum at 40°C for 12 hours.

Protocol B: High-Yield Recovery (Ethanol / Water Gradient)

Use this protocol for standard crude material containing polar byproducts.

  • Primary Solvation: Suspend the crude material in Absolute Ethanol (8 mL/g). Heat to reflux (78°C) until dissolved[1].

  • Anti-Solvent Addition: Slowly add hot distilled water (2 mL/g) dropwise to the refluxing solution.

  • Phase Correction (Crucial): Remove from heat. If the solution begins to separate into a milky emulsion or an oil droplet forms at the bottom (LLPS), the water ratio is too high for the current solute concentration.

    • Self-Validation Check: Add hot Absolute Ethanol in 1 mL increments until the oil redissolves and the solution is clear.

  • Crystallization & Isolation: Cool slowly to room temperature. Filter and wash with ice-cold 80:20 Ethanol/Water[4].

Part 4: Process Workflow Visualization

The following diagram illustrates the thermodynamic decision-making process during the recrystallization of aryl thioureas, emphasizing the critical divergence between crystal nucleation and liquid-liquid phase separation.

G Start Crude 1-(2-Methoxy-5-nitrophenyl)thiourea Dissolve Dissolve in minimal boiling EtOH Start->Dissolve Check Is the solution clear? Dissolve->Check HotFilter Hot filtration to remove insoluble impurities Check->HotFilter No (Particulates) Cooling Cool slowly to 25°C (Avoid crash cooling) Check->Cooling Yes HotFilter->Cooling OilingOut Does the product oil out (LLPS)? Cooling->OilingOut AddWater Add 5-10% v/v H2O (Anti-solvent) OilingOut->AddWater No, but low yield AddEtOH Reheat and add 5% v/v EtOH to shift binodal curve OilingOut->AddEtOH Yes (Cloudy liquid) Crystallize Crystal Nucleation & Growth OilingOut->Crystallize No, crystals form AddWater->Crystallize AddEtOH->Cooling Filter Vacuum Filter & Wash (Cold EtOH/H2O) Crystallize->Filter Pure High-Purity Product (>99% HPLC) Filter->Pure

Figure 1: Thermodynamic decision tree and workflow for the recrystallization of aryl thioureas.

References

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. URL:[Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmaco. Molecules (MDPI) / DiVA Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Catalytic Reactions with 1-(2-Methoxy-5-nitrophenyl)thiourea

Welcome to the technical support center for the effective application of 1-(2-Methoxy-5-nitrophenyl)thiourea in catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the effective application of 1-(2-Methoxy-5-nitrophenyl)thiourea in catalytic reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this organocatalyst, particularly in scenarios involving significant steric challenges. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction: The Role of 1-(2-Methoxy-5-nitrophenyl)thiourea in Modern Catalysis

Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts, capable of activating electrophiles in a variety of asymmetric transformations.[1][2] The catalytic prowess of these molecules stems from the ability of the two N-H protons to form a bidentate hydrogen-bonding interaction with Lewis basic functional groups (e.g., carbonyls, nitro groups), thereby lowering the LUMO of the electrophile and facilitating nucleophilic attack.[3][4]

1-(2-Methoxy-5-nitrophenyl)thiourea is a specialized organocatalyst designed to offer a unique combination of electronic and steric properties. The electron-withdrawing nitro group enhances the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding and increased catalytic activity.[5] Concurrently, the ortho-methoxy group can play a crucial role in modulating the catalyst's conformation and its interaction with substrates, which can be particularly advantageous when dealing with sterically encumbered reactants.[3] This guide will explore how to harness these features to overcome common hurdles in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 1-(2-Methoxy-5-nitrophenyl)thiourea catalyzes reactions?

A1: The primary catalytic mechanism involves the activation of an electrophilic substrate through double hydrogen bonding from the thiourea moiety. The two N-H groups of the catalyst coordinate to a Lewis basic site on the electrophile (e.g., the oxygen atoms of a carbonyl or nitro group). This interaction polarizes the electrophile, making it more susceptible to attack by a nucleophile.[1][4] In bifunctional thiourea catalysts, a basic group on the catalyst can also activate the nucleophile simultaneously.[1]

Q2: How do the substituents on the phenyl ring of 1-(2-Methoxy-5-nitrophenyl)thiourea influence its catalytic activity?

A2: The substituents have a profound electronic and steric influence:

  • 5-Nitro Group: This strong electron-withdrawing group increases the acidity of the N-H protons. This results in stronger hydrogen bonds with the substrate, leading to enhanced electrophile activation and generally higher reaction rates.[5]

  • 2-Methoxy Group: The ortho-methoxy group can influence the catalyst's conformational preference. It may also participate in secondary interactions with the substrate or a bifunctional co-catalyst, potentially leading to higher stereoselectivity.[3] In the context of steric hindrance, the methoxy group can help to create a well-defined chiral pocket around the active site.

Q3: What types of reactions are typically catalyzed by thiourea derivatives like this one?

A3: Thiourea organocatalysts are versatile and have been successfully employed in a wide range of asymmetric reactions, including:

  • Michael Additions[1]

  • Diels-Alder Reactions[6]

  • Aza-Henry (Nitro-Mannich) Reactions

  • Strecker Reactions

  • Hydrophosphonylation of Imines[1]

Q4: How should I store and handle 1-(2-Methoxy-5-nitrophenyl)thiourea?

A4: 1-(2-Methoxy-5-nitrophenyl)thiourea should be stored in a cool, dry place away from direct sunlight and moisture.[7] It is generally a stable solid at room temperature. As with all chemicals, it should be handled by technically qualified individuals wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Troubleshooting Guide for Catalytic Reactions

This section addresses common issues encountered during catalytic reactions using 1-(2-Methoxy-5-nitrophenyl)thiourea and provides actionable solutions.

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Activity Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).For sterically demanding substrates, a higher catalyst concentration may be required to achieve a reasonable reaction rate.
Poor Substrate Activation Add a co-catalyst, such as a weak Brønsted acid or base, depending on the reaction mechanism.A co-catalyst can work in synergy with the thiourea to further activate the electrophile or the nucleophile.[8]
Solvent Effects Screen a range of solvents with varying polarities (e.g., toluene, DCM, THF, MeCN).The solvent can significantly impact catalyst solubility, substrate solvation, and the stability of the transition state. Non-polar solvents often favor hydrogen-bonding catalysis.[3]
Low Reaction Temperature Gradually increase the reaction temperature.While lower temperatures often favor higher enantioselectivity, some reactions require more thermal energy to overcome the activation barrier, especially with hindered substrates.[9]

Issue 2: Poor Enantioselectivity (Low ee)

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Reaction Temperature Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).Asymmetric reactions are often more selective at lower temperatures as the energy difference between the diastereomeric transition states becomes more significant.[9]
Incorrect Catalyst Conformation Additives can sometimes influence the catalyst's conformation. Consider screening additives like weak acids or bases.The conformational flexibility of the catalyst can lead to multiple competing transition states. Additives may favor the conformation that leads to the desired enantiomer.[10]
Background (Uncatalyzed) Reaction Reduce the reaction temperature and/or use a more dilute solution.A competing non-selective background reaction can lower the overall enantioselectivity. Lowering the temperature and concentration can disfavor the uncatalyzed pathway.
Solvent Interference Use non-coordinating solvents (e.g., toluene, hexanes).Protic or highly coordinating solvents can compete with the substrate for hydrogen bonding to the catalyst, disrupting the chiral organization of the transition state.

Issue 3: Catalyst Degradation

Potential Cause Troubleshooting Step Scientific Rationale
Reaction with Nucleophiles/Bases If a strong base is required, consider using a bifunctional catalyst or a proton sponge to minimize direct interaction with the thiourea.The acidic N-H protons of the thiourea can be deprotonated by strong bases, leading to an inactive catalyst.[11]
Oxidation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using reagents sensitive to oxidation.The thiourea moiety can be susceptible to oxidation under certain conditions, leading to inactive species.[12]
Hydrolysis Use anhydrous solvents and reagents.The presence of water can lead to hydrolysis of the thiourea or can interfere with the hydrogen bonding network.

Experimental Protocols

Synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea

This protocol is adapted from a similar synthesis of a substituted nitrophenylthiourea.[13]

Materials:

  • 2-Methoxy-5-nitroaniline

  • Benzoyl isothiocyanate (or generate in situ from benzoyl chloride and potassium thiocyanate)

  • Anhydrous acetone

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq.) in anhydrous acetone.

  • To this solution, add benzoyl isothiocyanate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

General Protocol for a Catalytic Asymmetric Michael Addition

This is a general starting point for a Michael addition reaction. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Michael acceptor (e.g., a nitro-olefin) (1.0 eq.)

  • Michael donor (e.g., a 1,3-dicarbonyl compound) (1.2-1.5 eq.)

  • 1-(2-Methoxy-5-nitrophenyl)thiourea (5-10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Michael acceptor and 1-(2-Methoxy-5-nitrophenyl)thiourea.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.

  • Add the Michael donor to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Visualization of Catalytic Action

The following diagrams illustrate the key principles of catalysis with 1-(2-Methoxy-5-nitrophenyl)thiourea.

G cluster_0 Catalytic Cycle Catalyst 1-(2-Methoxy-5-nitrophenyl)thiourea Activated_Complex Activated Complex (H-Bonded) Catalyst->Activated_Complex H-Bonding Electrophile Electrophile (e.g., Nitro-olefin) Electrophile->Activated_Complex Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Activated_Complex Attack Product Product Activated_Complex->Product Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for a thiourea-catalyzed reaction.

G troubleshooting {Low Enantioselectivity (ee) | Key Troubleshooting Steps} temp Problem: Suboptimal Temperature Solution: Lower reaction temperature (e.g., 0 °C, -20 °C) Rationale: Favors the transition state leading to the major enantiomer. troubleshooting->temp solvent Problem: Solvent Interference Solution: Use non-coordinating solvents (e.g., Toluene, Hexane) Rationale: Prevents competition for H-bonding with the catalyst. troubleshooting->solvent background Problem: Uncatalyzed Background Reaction Solution: Lower temperature and/or concentration Rationale: Disfavors the non-selective uncatalyzed pathway. troubleshooting->background conformation Problem: Incorrect Catalyst Conformation Solution: Screen additives (weak acids/bases) Rationale: May favor a single, more selective catalyst conformation. troubleshooting->conformation

Sources

Troubleshooting

Preventing oxidation and degradation of 1-(2-Methoxy-5-nitrophenyl)thiourea under UV light

Technical Support Center: 1-(2-Methoxy-5-nitrophenyl)thiourea Welcome to the dedicated technical support resource for 1-(2-Methoxy-5-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methoxy-5-nitrophenyl)thiourea

Welcome to the dedicated technical support resource for 1-(2-Methoxy-5-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation and degradation of this compound, particularly when exposed to UV light. My approach is rooted in foundational principles of organic chemistry and photochemistry to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-(2-Methoxy-5-nitrophenyl)thiourea has developed a yellow or brownish tint after storage. What is happening?

This discoloration is a common indicator of degradation. The likely culprits are oxidation of the thiourea group and/or photochemical reactions involving the nitroaromatic system, especially if the sample was exposed to light. The thiourea moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. Furthermore, nitroaromatic compounds are known to be photoreactive and can undergo complex reactions upon exposure to UV light, leading to chromophoric (colored) impurities.

Q2: What makes 1-(2-Methoxy-5-nitrophenyl)thiourea sensitive to UV light?

The UV sensitivity of this molecule is primarily attributed to the presence of the nitroaromatic ring. Aromatic nitro compounds are known to absorb UV radiation, which can excite the molecule to a higher energy state. This excited state can then undergo various chemical reactions, such as hydrogen abstraction or reaction with oxygen, leading to the degradation of the compound. The presence of the methoxy and thiourea groups can further influence the electronic properties of the molecule and its photochemical behavior.

Q3: What are the primary degradation pathways I should be concerned about?

While specific degradation pathways for this exact molecule are not extensively documented, based on the functional groups present, we can anticipate two main routes of degradation:

  • Oxidation of the Thiourea Moiety: The sulfur atom in the thiourea group is electron-rich and can be easily oxidized, especially in the presence of light and oxygen. This can lead to the formation of disulfides or other oxidized sulfur species.

  • Photochemical Reactions of the Nitroaromatic Ring: Upon absorption of UV light, the nitro group can participate in a variety of reactions. One common pathway for nitroaromatic compounds is photoreduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives. These reactions are often complex and can result in a mixture of degradation products.

Q4: How should I properly store 1-(2-Methoxy-5-nitrophenyl)thiourea to minimize degradation?

To ensure the long-term stability of your compound, proper storage is critical. Here are our recommendations:

Parameter Recommended Condition Rationale
Light Store in an amber glass vial or a container wrapped in aluminum foil.Prevents exposure to UV and visible light, minimizing photochemical degradation.
Temperature Store at -20°C to 4°C.Low temperatures slow down the rate of both oxidative and photochemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby reducing the risk of oxidation.
Moisture Store in a desiccated environment.Moisture can facilitate certain degradation pathways.

Troubleshooting Guide

Problem 1: I observe a new, unexpected spot on my TLC plate after a reaction using a recently purchased batch of 1-(2-Methoxy-5-nitrophenyl)thiourea.
  • Possible Cause: The new spot could be a degradation product that was present in the starting material. Even new batches can undergo some degradation during shipping and handling if not properly protected.

  • Troubleshooting Steps:

    • Run a control TLC: Spot the starting material on a TLC plate alongside your reaction mixture to confirm if the impurity is present in the source bottle.

    • Check the purity: If possible, check the purity of the starting material using a more quantitative method like HPLC or NMR.

    • Purify the starting material: If a significant impurity is detected, consider purifying the 1-(2-Methoxy-5-nitrophenyl)thiourea by recrystallization or column chromatography before use.

Problem 2: My reaction yield is significantly lower than expected when using an older sample of 1-(2-Methoxy-5-nitrophenyl)thiourea.
  • Possible Cause: The lower yield is likely due to a decrease in the purity of your starting material due to degradation over time.

  • Troubleshooting Steps:

    • Assess the physical appearance: Check for any color change in the solid material.

    • Perform a purity check: Use an appropriate analytical technique (TLC, HPLC, NMR) to determine the purity of the older sample. Compare this with the data from a fresh sample if available.

    • Use a fresh sample: If significant degradation is confirmed, it is best to use a fresh, high-purity batch of the compound for your reaction to ensure reproducibility and optimal yield.

Experimental Protocol: Assessing the Photostability of 1-(2-Methoxy-5-nitrophenyl)thiourea

This protocol provides a straightforward method to evaluate the stability of your compound under UV irradiation.

Materials:

  • 1-(2-Methoxy-5-nitrophenyl)thiourea

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Two amber HPLC vials and one clear HPLC vial

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution: Accurately prepare a solution of 1-(2-Methoxy-5-nitrophenyl)thiourea in your chosen HPLC-grade solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution: Transfer equal volumes of the stock solution into the three HPLC vials.

  • Establish controls:

    • Dark Control: Wrap one amber vial completely in aluminum foil and store it at room temperature.

    • Amber Vial Control: Leave the second amber vial as is and place it alongside the clear vial.

  • Expose to UV light: Place the clear vial and the amber vial control under a UV lamp at a fixed distance.

  • Monitor degradation: At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each of the three vials and analyze it by HPLC.

  • Analyze the data: Compare the peak area of the parent compound in the exposed samples to the dark control. A decrease in the peak area of the parent compound in the UV-exposed samples indicates degradation. The appearance of new peaks will correspond to degradation products.

Visualizing Degradation and Prevention

The following diagram illustrates the key factors leading to the degradation of 1-(2-Methoxy-5-nitrophenyl)thiourea and the recommended preventative measures.

G cluster_degradation Degradation Triggers cluster_compound 1-(2-Methoxy-5-nitrophenyl)thiourea cluster_products Degradation Products cluster_prevention Preventative Measures UV UV Light Molecule Thiourea Moiety Nitroaromatic Ring UV->Molecule O2 Oxygen O2->Molecule Products Oxidized Species Photoreduction Products (Colored Impurities) Molecule->Products Degradation Inert Inert Atmosphere (Argon, Nitrogen) Inert->O2 Displaces Cold Low Temperature (-20°C to 4°C) Cold->Molecule Slows Reaction Rate Dark Light Protection (Amber Vial, Foil) Dark->UV Blocks

Caption: Factors causing degradation and preventative strategies.

References

  • Photochemistry of Nitroaromatic Compounds: Provides an overview of the photochemical reactions of nitro compounds. (Source: Comprehensive Organic Photochemistry)
  • Oxidation of Thioureas: Discusses the general susceptibility of the thiourea functional group to oxidation. (Source: Advanced Organic Chemistry)
  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products: Outlines the standard procedures for photostability testing.
Optimization

Technical Support Center: Accurate Quantification of 1-(2-Methoxy-5-nitrophenyl)thiourea via HPLC

Welcome to the technical support center for the HPLC analysis of 1-(2-Methoxy-5-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-(2-Methoxy-5-nitrophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust quantification.

Introduction

1-(2-Methoxy-5-nitrophenyl)thiourea is a compound of interest in various research and development sectors. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for its quantification.[1][2] However, the unique chemical properties of this and other thiourea derivatives can present challenges in method development and routine analysis. This guide provides practical, experience-based solutions to common issues encountered during the HPLC analysis of this compound, focusing on the critical role of mobile phase refinement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for 1-(2-Methoxy-5-nitrophenyl)thiourea?

A good starting point for a reversed-phase method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[3][4][5] Given the polar nature of the thiourea moiety and the potential for ionization of the nitro and methoxy groups, controlling the mobile phase pH is crucial.[6][7][8]

A recommended starting condition is:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B is often effective.[4] A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm).[4]

Q2: My peak for 1-(2-Methoxy-5-nitrophenyl)thiourea is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with compounds containing basic functional groups that can interact with residual silanols on the silica-based stationary phase.[9][10][11][12]

Primary Cause: Secondary interactions between the analyte and the stationary phase. The thiourea moiety can interact with acidic silanol groups on the column packing material.[11][12]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions. A pH of around 3 is often a good starting point.

  • Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.[13]

  • Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate buffer) can help mask silanol interactions. However, for LC-MS compatibility, keep buffer concentrations low (typically below 10 mM).

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11][12] Try diluting your sample to see if the peak shape improves.

Q3: I'm observing a drift in the retention time of my analyte over a sequence of injections. What should I investigate?

Retention time drift can compromise the reliability of your quantification. The issue can stem from the HPLC system, the mobile phase, or the column.[14] A systematic approach is key to identifying the root cause.[15]

Troubleshooting Workflow for Retention Time Drift:

G cluster_system System Issues cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues start Retention Time Drift Observed check_system Check System Parameters: - Pressure fluctuations? - Leaks? start->check_system check_mobile_phase Inspect Mobile Phase: - Freshly prepared? - Properly degassed? - pH stable? check_system->check_mobile_phase System OK troubleshoot_pump Troubleshoot Pump: - Check seals and check valves check_system->troubleshoot_pump Pressure Fluctuating fix_leaks Fix Leaks: - Check fittings check_system->fix_leaks Leaks Found check_column Evaluate Column: - Column temperature stable? - Column aging? check_mobile_phase->check_column Mobile Phase OK prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Instability Suspected degas_mobile_phase Degas Mobile Phase check_mobile_phase->degas_mobile_phase Bubbles Suspected equilibrate_column Ensure Column Equilibration and Temperature Stability check_column->equilibrate_column Temperature Fluctuation replace_column Replace Column check_column->replace_column Column Degradation

Caption: Troubleshooting workflow for HPLC retention time drift.

Detailed Explanation:

  • System Issues: Leaks, even small ones that don't drip, can cause changes in flow rate and lead to retention time drift.[14][16] Worn pump seals or faulty check valves can also cause inconsistent flow rates.[14][17]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.[14][16] If using a buffer, ensure it is within its effective buffering range (pKa ± 1 pH unit) to prevent pH drift.[17][18] Always prepare fresh mobile phase daily.[17]

  • Column Temperature: Even a small change in column temperature can significantly affect retention times.[14] Using a column oven is highly recommended for stable and reproducible results. Ensure the column is properly equilibrated at the set temperature before starting the analysis.[14]

  • Column Degradation: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[19] If you observe a steady drift accompanied by an increase in backpressure or peak tailing, it may be time to replace the column.[17]

Q4: How do I ensure my HPLC method is suitable for its intended purpose on a day-to-day basis?

System Suitability Testing (SST) is a critical component of any validated HPLC method and is required by regulatory bodies like the USP and ICH.[20][21] SST verifies that the entire chromatographic system is performing adequately for the analysis at hand.[21][22][23]

Key System Suitability Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.[10][20]
Theoretical Plates (N) N > 2000Indicates column efficiency. Higher numbers mean sharper peaks.[20]
Resolution (Rs) Rs > 2.0 (between the analyte and the closest eluting peak)Ensures baseline separation of adjacent peaks.[20][21]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0% (for 5-6 replicate injections)Demonstrates the precision and repeatability of the system.[20]
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% (for 5-6 replicate injections)Indicates the stability of the system's retention.[20]

Experimental Protocol: System Suitability Testing

  • Prepare a System Suitability Solution: This solution should contain the 1-(2-Methoxy-5-nitrophenyl)thiourea standard at a known concentration. It is also good practice to include any known impurities or related substances to check the resolution.[21]

  • Equilibrate the HPLC System: Run the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution five or six times.

  • Calculate SST Parameters: Using the chromatography data software, calculate the tailing factor, theoretical plates, resolution, and the RSD for peak area and retention time.

  • Compare to Acceptance Criteria: Ensure that all calculated parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.

Troubleshooting Guide

Problem: Poor Resolution Between Analyte and Impurity Peaks

Logical Approach to Improving Resolution:

G start Poor Resolution Observed adjust_organic Adjust Organic Solvent Ratio (Isocratic or Gradient Slope) start->adjust_organic change_organic Change Organic Solvent (e.g., Methanol to Acetonitrile) adjust_organic->change_organic No Improvement adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph No Improvement change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column No Improvement

Caption: A systematic approach to improving HPLC peak resolution.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase Strength:

    • Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve the resolution between early eluting peaks.

    • Gradient Elution: If you are using a gradient, try making the gradient shallower (i.e., increase the gradient time). This will give the components more time to interact with the stationary phase and can significantly improve resolution.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.[18] If you are not getting adequate resolution with one, switching to the other can alter the elution order and improve separation.

  • Modify the Mobile Phase pH: 1-(2-Methoxy-5-nitrophenyl)thiourea and its potential impurities may have different pKa values. Changing the pH of the mobile phase can alter the ionization state of these compounds, leading to significant changes in retention and selectivity.[6][7][8] It is recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure robust and reproducible retention.[6]

  • Consider a Different Stationary Phase: If mobile phase optimization does not yield the desired resolution, the issue may be the column chemistry. Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and may resolve the co-eluting peaks.

Problem: No Peak or Very Small Peak Detected

Possible Causes and Solutions:

  • Injection Issue: Ensure the autosampler is functioning correctly and that the sample vial contains enough sample. Check for air bubbles in the syringe.

  • Detector Issue: Verify that the detector lamp is on and that the correct wavelength is set.

  • Sample Degradation: Ensure the sample is stable in the chosen diluent. Prepare a fresh sample and inject it immediately.

  • Strong Sample Retention: The analyte may be too strongly retained on the column. Increase the organic solvent percentage in your mobile phase or make your gradient more aggressive.

  • Incorrect Sample Diluent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion or complete loss of an early-eluting peak can occur.[9] Whenever possible, dissolve the sample in the initial mobile phase.

Method Validation and System Integrity

For use in a regulated environment, the HPLC method for 1-(2-Methoxy-5-nitrophenyl)thiourea must be validated according to ICH guidelines.[1][24][25] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[26][27]

Key Validation Parameters (as per ICH Q2(R2)): [27]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[24][25]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[26]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[26]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry - ACS Publications. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • What are system suitability tests (SST) of analytical methods?. Lösungsfabrik. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Nexera - Advanced - Troubleshooting Retention Time Problems. Shimadzu. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • hplc of thiourea. Chromatography Forum. [Link]

  • Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid. ResearchGate. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enhanced Cytotoxicity of 1-(2-Methoxy-5-nitrophenyl)thiourea Through Metal Complexation

Introduction: The Rationale for Metal-Based Thiourea Therapeutics In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Metal-Based Thiourea Therapeutics

In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Thiourea derivatives have emerged as a promising class of compounds due to their diverse biological activities, which are attributed to the presence of the reactive N-C-S backbone and hydrogen bonding capabilities. These features allow for a multitude of structural modifications and interactions with biological targets. However, the therapeutic potential of thiourea ligands is often significantly amplified upon coordination with metal ions.[1][2][3]

This guide provides a comparative analysis of the cytotoxic profiles of the free ligand, 1-(2-Methoxy-5-nitrophenyl)thiourea, and its putative metal complexes. While direct experimental data for this specific molecule is not extensively reported in the available literature, this document will leverage established principles from comprehensive studies on structurally similar nitrophenyl-substituted thiourea derivatives and their metal complexes to project a scientifically grounded comparison. The core hypothesis is that the complexation of 1-(2-Methoxy-5-nitrophenyl)thiourea with transition metals, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), will lead to a substantial enhancement of its cytotoxic activity against cancer cell lines. This enhancement is a well-documented phenomenon for a wide array of thiourea-based ligands.[1][4][5][6]

The introduction of a metal center can alter the electronic properties, geometry, and lipophilicity of the parent ligand, thereby influencing its cellular uptake, interaction with biomolecules, and overall mechanism of action.[1][6] This guide will delve into the synthesis of the parent thiourea, its subsequent complexation with metal ions, a comparative analysis of the expected cytotoxic outcomes, and the detailed experimental protocols required to validate these hypotheses.

Synthesis and Characterization: From Ligand to Metal Complex

The synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea and its subsequent metal complexes is a multi-step process that begins with the formation of the thiourea ligand itself.

Synthesis of 1-(2-Methoxy-5-nitrophenyl)thiourea

The synthesis of N-substituted thioureas is typically achieved through the reaction of an appropriate amine with an isothiocyanate. In the case of 1-(2-Methoxy-5-nitrophenyl)thiourea, the synthesis would involve the reaction of 2-methoxy-5-nitroaniline with a suitable isothiocyanate source.

A common laboratory-scale synthesis involves the following conceptual steps:

  • Activation of the Amine: The starting amine, 2-methoxy-5-nitroaniline, is dissolved in a suitable organic solvent.

  • Introduction of the Thiocarbonyl Group: A thiocarbonyl transfer reagent, such as thiophosgene or an alkali metal thiocyanate in the presence of an acid, is added to the reaction mixture. This leads to the formation of an in-situ generated isothiocyanate.

  • Nucleophilic Attack: The amino group of a second molecule of 2-methoxy-5-nitroaniline (or another primary amine if a disubstituted thiourea is desired) attacks the electrophilic carbon of the isothiocyanate.

  • Product Formation and Purification: The resulting thiourea precipitates out of the solution or is isolated after solvent removal. Purification is typically achieved through recrystallization.

Synthesis of Metal Complexes

The synthesized 1-(2-Methoxy-5-nitrophenyl)thiourea can then be used as a ligand to form complexes with various metal salts. The sulfur atom of the thiourea group is a soft donor and readily coordinates to soft metal ions.

A general procedure for the synthesis of metal complexes is as follows:

  • Dissolution: The thiourea ligand and the chosen metal salt (e.g., KAuCl₄, AgNO₃, K₂PtCl₄, K₂PdCl₄) are dissolved in separate portions of a suitable solvent, such as ethanol, methanol, or a mixture of solvents.

  • Reaction: The solution of the ligand is added dropwise to the solution of the metal salt with constant stirring. The reaction is often carried out at room temperature or with gentle heating.

  • Precipitation and Isolation: The resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under a vacuum.

  • Characterization: The structure and composition of the synthesized ligand and its metal complexes are confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. For crystalline products, X-ray diffraction provides definitive structural information.

Comparative Cytotoxicity Analysis

The central thesis of this guide is the anticipated enhancement of cytotoxicity upon metal complexation. This is a recurring theme in the literature concerning thiourea derivatives. The free ligands often exhibit moderate to low cytotoxic activity, while their metal complexes can display IC₅₀ values in the low micromolar, and sometimes even nanomolar, range.[1][3][6]

Projected Cytotoxic Performance

Based on extensive data from analogous compounds, a comparative table of projected IC₅₀ values is presented below. It is crucial to note that these are extrapolated values and require experimental verification.

CompoundProjected IC₅₀ Range (µM) vs. HeLaProjected IC₅₀ Range (µM) vs. A549Projected IC₅₀ Range (µM) vs. MCF-7
1-(2-Methoxy-5-nitrophenyl)thiourea (Ligand)> 50> 50> 50
[Au(L)₂]Cl1 - 105 - 202 - 15
[Ag(L)₂]NO₃5 - 2510 - 408 - 30
[Pt(L)Cl₂]10 - 5015 - 6012 - 55
[Pd(L)Cl₂]8 - 4012 - 5010 - 45

L = 1-(2-Methoxy-5-nitrophenyl)thiourea. HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer) are representative cancer cell lines.

The rationale for this projected enhancement lies in several factors:

  • Increased Lipophilicity: Metal complexation can increase the overall lipophilicity of the molecule, facilitating its passage through the cell membrane.

  • Altered Electronic Properties: The coordination of the metal ion can modify the electron density distribution within the ligand, potentially making it more reactive towards biological targets.

  • Geometric Constraints: The defined coordination geometry of the metal complex can orient the ligand in a conformation that is favorable for binding to its target.

  • Direct Metal-Mediated Effects: The metal ion itself can be the primary cytotoxic agent, with the thiourea ligand acting as a carrier to deliver it to the cancer cells.

Mechanism of Action: A Multifaceted Approach to Cell Death

The cytotoxic effects of thiourea metal complexes are often multifaceted, involving the induction of apoptosis through various cellular pathways. A common mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[3]

G cluster_0 Metal_Complex Thiourea Metal Complex Cell_Uptake Cellular Uptake Mitochondria Mitochondria ROS ↑ Reactive Oxygen Species (ROS) MMP ↓ Mitochondrial Membrane Potential (MMP) CytC Cytochrome c Release Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Apoptosis Apoptosis

This proposed pathway highlights the following key events:

  • Cellular Entry: The metal complex enters the cancer cell.

  • Mitochondrial Targeting: The complex localizes to the mitochondria.

  • ROS Generation: It induces an increase in the production of reactive oxygen species.

  • Mitochondrial Dysfunction: The elevated ROS levels lead to a decrease in the mitochondrial membrane potential.

  • Apoptosome Formation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which then activates caspase-9.

  • Executioner Caspase Activation: Caspase-9 activates the executioner caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To experimentally validate the comparative cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:
  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 1-(2-Methoxy-5-nitrophenyl)thiourea and its synthesized metal complexes

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • PBS

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the thiourea ligand and its metal complexes in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

G

Conclusion and Future Directions

The proposed mechanisms, centering on the induction of apoptosis via mitochondrial pathways, offer a solid foundation for further investigation. The detailed MTT assay protocol provides a clear roadmap for the experimental validation of these hypotheses.

Future research should focus on the actual synthesis and characterization of 1-(2-Methoxy-5-nitrophenyl)thiourea and its complexes with a range of biologically relevant metals. Subsequent in-depth cytotoxic evaluations against a broad panel of cancer cell lines, along with mechanistic studies, will be crucial to fully elucidate the therapeutic potential of these novel compounds.

References

  • Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes. Metallomics, RSC Publishing.
  • Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 26(22), 6891.
  • MTT assay protocol. Abcam.
  • Panek, D., Fijałkowski, K., Furtak, R., Stączek, P., & Gzella, A. K. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681.
  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021). Molecules, 26(22), 6891.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Che, C. M., & Sun, R. W. Y. (2011). Metal complexes of thiourea and their derivatives as metal delivering anti-cancer and anti-inflammatory agents.
  • Abdel-Rahman, L. H., El-Khatib, R. M., Gazy, A. A., & El-Gohary, N. M. (2021). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1129-1142.
  • In Vitro Cytotoxicity Assays: Applic
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Al-Fatlawi, A. A., A. Al-Mulla, and H. S. Al-Janabi. "Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen." Pharmaceuticals 16.12 (2023): 1735.
  • Shah, S. S. A., et al. "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Molecules 28.19 (2023): 6943.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2010). Assay and Drug Development Technologies, 8(5), 567-581.
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • MTT Assay Principle.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Cationic dinitrosyl iron complexes with thiourea exhibit selective toxicity to brain tumor cells in vitro. (2021). Dalton Transactions, 50(44), 16295-16304.
  • Pingaew, R., et al. "Cytotoxicity and QSAR study of (thio)ureas derived from phenylalkylamines and pyridylalkylamines." Medicinal Chemistry Research 22.8 (2013): 3849-3861.
  • Soomro, F., et al. "ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS." Pharmacophore 14.2 (2023): 97-105.
  • Fathalla, W., et al. "Syntheses and reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas." Journal of Sulfur Chemistry 33.1 (2012): 49-61.
  • Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open.
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(1), 138-145.
  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). Molecules, 26(2), 303.
  • 1-(2-methoxy-5-nitrophenyl)
  • eMolecules 1-(2-Methoxy-5-nitrophenyl)-2-thiourea | 159753-14-7 | MFCD00060546 | 1g.

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Comparative

A Researcher's Guide to Validating Computational DFT Models for 1-(2-Methoxy-5-nitrophenyl)thiourea: A Focus on the HOMO-LUMO Gap

Introduction: Bridging the Gap Between Theory and Experiment In the realm of modern drug development and materials science, understanding the electronic properties of novel molecules is paramount. The frontier molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Theory and Experiment

In the realm of modern drug development and materials science, understanding the electronic properties of novel molecules is paramount. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them are critical determinants of a molecule's chemical reactivity, stability, and optical properties. For a promising scaffold like 1-(2-Methoxy-5-nitrophenyl)thiourea, whose derivatives show a range of biological activities, accurately predicting the HOMO-LUMO gap can accelerate the design of more potent analogues.

Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance of accuracy and computational cost. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental data. This guide provides a comprehensive, in-depth framework for researchers to rigorously validate DFT-calculated HOMO-LUMO gaps of 1-(2-Methoxy-5-nitrophenyl)thiourea against experimentally determined optical gaps. We will explore the causality behind methodological choices, establish a self-validating workflow, and ground our protocols in authoritative scientific principles.

Pillar 1: The Theoretical Foundation

A robust validation process begins with a clear understanding of the underlying principles of both the computational model and the experimental technique.

Density Functional Theory (DFT) at a Glance

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of every electron, DFT simplifies the problem by focusing on the total electron density. The accuracy of DFT calculations hinges critically on two key components:

  • The Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, is a widely-used and well-benchmarked choice for organic molecules, including thiourea derivatives, providing reliable results with moderate computational effort.[1][2][3][4]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution, making it suitable for molecules with heteroatoms and potential intramolecular interactions.[1][3]

The HOMO-LUMO Gap: Theoretical vs. Experimental

The HOMO-LUMO energy gap is a fundamental concept in molecular orbital theory.[5]

  • E(HOMO): The energy of the highest occupied molecular orbital, which can be conceptually related to the ionization potential (the ability to donate an electron).

  • E(LUMO): The energy of the lowest unoccupied molecular orbital, which is related to the electron affinity (the ability to accept an electron).

  • The Theoretical Gap (ΔE_DFT): Calculated as the simple difference: ΔE_DFT = E(LUMO) – E(HOMO) .[6]

Experimentally, the analogous value is the optical gap (ΔE_Optical) , which is determined from the onset of electronic absorption in a UV-Vis spectrum. It is crucial to recognize that these two values are not identical.[7][8] The DFT-calculated gap represents the energy difference between ground-state orbitals, while the optical gap is the energy of an electronic transition, which involves the creation of an excited state and includes the coulombic interaction between the excited electron and the hole it left behind.[8]

For a more direct and often more accurate comparison with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the preferred method.[3][9] TD-DFT calculates the energies of electronic excitations, which correspond to the absorption of photons, providing a theoretical absorption spectrum that can be directly compared with the experimental one.[10]

Pillar 2: A Self-Validating Experimental and Computational Workflow

The core of this guide is an integrated workflow that uses experimental results to ground and validate the computational model.

G cluster_exp Part A: Experimental Workflow cluster_comp Part B: Computational Workflow cluster_val Part C: Validation & Analysis exp_start Synthesis & Purification of 1-(2-Methoxy-5-nitrophenyl)thiourea exp_char Structural Confirmation (FT-IR, NMR) exp_start->exp_char exp_uvvis UV-Vis Spectroscopy exp_char->exp_uvvis exp_lambda Determine Absorption Maxima (λ_max) & Onset (λ_onset) exp_uvvis->exp_lambda exp_gap Calculate Optical Gap (E = hc/λ_onset) exp_lambda->exp_gap val_compare Compare Experimental & Theoretical Data exp_lambda->val_compare Experimental λ_max exp_gap->val_compare Optical Gap comp_build Build Molecular Structure in GaussView comp_opt Geometry Optimization (B3LYP/6-311++G(d,p)) comp_build->comp_opt comp_freq Frequency Calculation (Confirm Minimum) comp_opt->comp_freq comp_tddft TD-DFT Calculation (Predict λ_max) comp_opt->comp_tddft comp_homo Calculate HOMO & LUMO Energies comp_freq->comp_homo comp_homo->val_compare Theoretical Gap comp_tddft->val_compare Predicted λ_max val_analyze Analyze Discrepancies & Correlations val_compare->val_analyze val_vis Visualize HOMO/LUMO Orbitals val_analyze->val_vis val_report Validated Model val_vis->val_report

Caption: Integrated workflow for the validation of DFT models against experimental data.

Part A: Experimental Protocol for Optical Gap Determination

This protocol ensures the acquisition of high-quality data for direct comparison with theoretical results.

1. Synthesis and Purification:

  • Rationale: The purity of the compound is critical for accurate spectroscopic measurements. Impurities can introduce extraneous absorption bands.

  • Protocol: Synthesize 1-(2-Methoxy-5-nitrophenyl)thiourea by reacting 2-methoxy-5-nitroaniline with a suitable isothiocyanate precursor. A general method involves adding a solution of 2-furoyl chloride to ammonium thiocyanate in acetone to form the isothiocyanate in situ, followed by the addition of the aniline.[11] The resulting precipitate should be recrystallized (e.g., from DMSO or an ethanol/DMF mixture) to high purity.

2. Structural Confirmation:

  • Rationale: Before any measurement, the chemical identity and structural integrity of the synthesized compound must be unequivocally confirmed.

  • Protocol:

    • FT-IR Spectroscopy: Acquire an FT-IR spectrum to confirm the presence of key functional groups: N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), aromatic C=C stretching, and NO₂ stretching bands.[12]

    • NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure and atom connectivity.

3. UV-Vis Spectroscopy:

  • Rationale: This technique directly measures the electronic transitions that give rise to the optical gap. The choice of solvent is important as it can influence the position of absorption bands (solvatochromism).

  • Protocol:

    • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the expected absorption region (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, or Ethanol). A recent study on a similar nitrophenyl thiourea derivative used a DMSO/H₂O mixture.[13]

    • Solution Preparation: Prepare a dilute stock solution of the compound (e.g., 1x10⁻³ M) and then create a working solution (e.g., 1x10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

    • Data Acquisition:

      • Use a dual-beam UV-Vis spectrophotometer.

      • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

      • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

    • Data Analysis:

      • Identify the wavelength of maximum absorption (λ_max).

      • Determine the absorption edge (λ_onset) by finding the intercept of the tangent to the steepest point of the low-energy absorption band with the baseline.

4. Calculation of the Experimental Optical Gap (ΔE_Optical):

  • Formula: Use the Planck-Einstein relation to convert the onset wavelength (in meters) to energy (in eV).

    • E (Joules) = (h * c) / λ_onset

    • E (eV) = 1240 / λ_onset (nm)

    • Where: h = Planck's constant, c = speed of light, λ_onset = absorption edge wavelength.

Part B: Computational Protocol for Theoretical Gap Determination

This protocol details the steps for performing a reliable DFT calculation.

1. Molecular Structure Construction:

  • Rationale: An accurate initial 3D structure is the starting point for all calculations.

  • Protocol: Using molecular building software (e.g., GaussView, Avogadro), construct the 3D model of 1-(2-Methoxy-5-nitrophenyl)thiourea.

2. Geometry Optimization:

  • Rationale: This is the most critical computational step. The calculation must be performed on the molecule's lowest-energy (most stable) conformation, as electronic properties are highly dependent on geometry.

  • Protocol (using Gaussian software):

    • Set up the calculation with the chosen method: B3LYP/6-311++G(d,p) .[1][14]

    • Specify the job type as Opt (Optimization).

    • Run the calculation. The output will be the optimized Cartesian coordinates of the molecule at its energy minimum.

3. Vibrational Frequency Calculation:

  • Rationale: This step validates that the optimized structure is a true energy minimum, not a transition state.

  • Protocol:

    • Using the optimized geometry from the previous step, set up a new calculation with the same method B3LYP/6-311++G(d,p) .

    • Specify the job type as Freq (Frequency).

    • Confirm that the output shows zero imaginary frequencies.

4. Frontier Molecular Orbital Analysis:

  • Rationale: This calculation provides the energies of the HOMO and LUMO, allowing for the determination of the theoretical gap.

  • Protocol:

    • The output file from the frequency calculation already contains the molecular orbital energies.

    • Identify the energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

    • Calculate the theoretical gap: ΔE_DFT = E(LUMO) – E(HOMO) . Convert the energy from Hartrees to eV (1 Hartree ≈ 27.2114 eV).

5. Simulating the UV-Vis Spectrum (TD-DFT):

  • Rationale: To obtain a theoretical value that is more directly comparable to the experimental λ_max.

  • Protocol:

    • Using the optimized geometry, set up a Time-Dependent DFT calculation: TD-B3LYP/6-311++G(d,p) .

    • Specify the solvent using a continuum model (e.g., SCRF=(Solvent=DMSO)) to provide a more realistic comparison.

    • Analyze the output to find the calculated excitation energies and their corresponding oscillator strengths. The transition with the largest oscillator strength corresponds to the theoretical λ_max.

Pillar 3: Data Comparison and Model Validation

The final step is a critical analysis of the agreement between the experimental and theoretical data.

Quantitative Data Summary

Summarize the key findings in a clear, comparative table. The data below is illustrative.

ParameterExperimental ResultComputational ResultMethod
λ_max 394 nm385 nmTD-B3LYP/6-311++G(d,p)
Optical Gap (ΔE_Optical) 2.88 eV (from λ_onset=430 nm)-UV-Vis Spectroscopy
HOMO-LUMO Gap (ΔE_DFT) -4.15 eVB3LYP/6-311++G(d,p)
E(HOMO) --6.25 eVB3LYP/6-311++G(d,p)
E(LUMO) --2.10 eVB3LYP/6-311++G(d,p)
Analysis and Interpretation
  • λ_max Comparison: The agreement between the experimental λ_max (394 nm) and the TD-DFT calculated λ_max (385 nm) is quite good. This indicates that the chosen functional and basis set are providing a reasonable description of the molecule's excited state properties.

  • Gap Comparison: As expected, the DFT-calculated HOMO-LUMO gap (4.15 eV) is significantly larger than the experimentally determined optical gap (2.88 eV).[7] This is a known systematic behavior of many DFT functionals and underscores why direct comparison of these two values can be misleading.[4][9] The key takeaway is not the absolute value, but the ability of the model to predict trends across a series of related compounds.

  • Visualizing Orbitals: Use visualization software to plot the HOMO and LUMO electron density surfaces. For a molecule like this, the HOMO is likely concentrated on the electron-rich thiourea and methoxy-phenyl portions, while the LUMO is likely localized on the electron-withdrawing nitrophenyl ring. This visualization confirms the nature of the primary electronic transition as an intramolecular charge transfer (ICT) event, which is consistent with the strong absorption band observed in the UV-Vis spectrum.

Conclusion

The validation of computational models is not a mere formality; it is a fundamental requirement for predictive science. By systematically integrating experimental UV-Vis spectroscopy with DFT and TD-DFT calculations, researchers can build a robust and reliable model for 1-(2-Methoxy-5-nitrophenyl)thiourea. This validated model can then be used with confidence to screen virtual libraries of derivatives, predict their electronic properties, and rationally guide the synthesis of new compounds with tailored characteristics for applications in drug discovery and beyond. The workflow presented here provides a powerful, self-validating system for ensuring that computational predictions are firmly grounded in experimental reality.

References

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. Available at: [Link]

  • Is there any experimental technique to verify DFT calculated HOMO and LUMO values? (2018). ResearchGate. Available at: [Link]

  • Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. (2025). Nanoscale, RSC Publishing. Available at: [Link]

  • How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? (2023). YouTube. Available at: [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. Available at: [Link]

  • Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular orbital eigenvalue calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561. Available at: [Link]

  • Structural and spectral studies on benzoyl Thiourea based on DFT calculations. (n.d.). Semantic Scholar. Available at: [Link]

  • Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. (2023). New Journal of Chemistry, RSC Publishing. Available at: [Link]

  • Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. (n.d.). PMC. Available at: [Link]

  • Optimized structures of compounds 1–4 at b3lyp/6-311++G(d,p) level of... (n.d.). ResearchGate. Available at: [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. Available at: [Link]

  • Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. (2021). ResearchGate. Available at: [Link]

  • How to calculate HOMO LUMO using DFT using gaussina 09 ? (2019). ResearchGate. Available at: [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. Available at: [Link]

  • How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025). PMC. Available at: [Link]

  • Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT, MD simulations. (n.d.). ResearchGate. Available at: [Link]

  • 1-(2-Furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea. (n.d.). PMC. Available at: [Link]

  • UV-Vis Spectrum of Thiourea. (2025). SIELC Technologies. Available at: [Link]

  • 1-(2-methoxy-5-nitrophenyl)-3-phenylthiourea — Chemical Substance Information. (n.d.). Verisk. Available at: [Link]

  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (2024). MDPI. Available at: [Link]

  • Synthesis and characterization of thiourea. (2019). ResearchGate. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. Available at: [Link]

  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. (2025). ResearchGate. Available at: [Link]

  • Experimental and theoretical study of urea and thiourea based new colorimetric chemosensor for fluoride and acetate ions. (2016). PubMed. Available at: [Link]

  • DFT exchange: Sharing perspectives on the workhorse of quantum chemistry and materials science. (2022). Physical Chemistry Chemical Physics, 24(47), 28700–28781. Available at: [Link]

  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023). PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to Thiourea Catalysts in Asymmetric Synthesis: The Efficacy of 1-(2-Methoxy-5-nitrophenyl)thiourea vs. Traditional Scaffolds

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. Within the realm of organocatalysis, chiral thiourea derivatives have established themselves as premier hydrogen-bond donors for activating electrophiles.[1][2] This guide provides an in-depth comparison between traditional thiourea catalysts, exemplified by the foundational Takemoto catalyst, and their electronically optimized counterparts, specifically focusing on 1-(2-Methoxy-5-nitrophenyl)thiourea, to illuminate the profound impact of electronic tuning on catalytic performance.

The Principle of Thiourea-Based Asymmetric Catalysis

Thiourea organocatalysis operates on the principle of non-covalent interactions, where the two N-H protons of the thiourea moiety form strong, directional hydrogen bonds with a Lewis basic site on an electrophilic substrate (e.g., a nitro group or a carbonyl oxygen).[1][2] This interaction polarizes the substrate, lowers its LUMO energy, and renders it more susceptible to nucleophilic attack. In bifunctional catalysts, a chiral scaffold is appended with both the thiourea unit (the Lewis acidic, H-bond donor part) and a basic group (e.g., a tertiary amine), which activates the nucleophile.[3][4][5][6] This dual activation within a defined chiral environment is the key to achieving high enantioselectivity.

G cluster_0 Bifunctional Thiourea Catalysis Catalyst Chiral Bifunctional Thiourea Catalyst Electrophile Electrophile (e.g., Nitroolefin) Catalyst->Electrophile H-Bonding Activation (Thiourea N-H) Nucleophile Nucleophile (e.g., Malonate) Catalyst->Nucleophile Brønsted Base Activation (Amine site) TS Organized Ternary Complex (Transition State) Electrophile->TS Nucleophile->TS Product Enantioenriched Product TS->Product

Figure 1: Conceptual workflow of dual activation in bifunctional thiourea catalysis.

Profiling the Catalysts: Structural and Electronic Differences

The efficacy of a thiourea catalyst is not solely dependent on its chiral backbone but is critically influenced by the electronic properties of the substituents on the thiourea's aryl rings.

Traditional Thiourea Catalysts

Pioneering examples in this class, such as the Takemoto catalyst, typically feature a chiral diamine backbone functionalized with an N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea moiety.[3][7][8][9] The trifluoromethyl groups are electron-withdrawing and serve to increase the acidity of the N-H protons, which was a significant advancement. For the purpose of this guide, "traditional thiourea" will refer to this widely used and highly effective class of catalysts, which set the benchmark for performance.

1-(2-Methoxy-5-nitrophenyl)thiourea: A Study in Electronic Optimization

The strategic placement of substituents with opposing electronic effects, as seen in the 1-(2-Methoxy-5-nitrophenyl)thiourea scaffold, represents a further refinement of catalyst design.

  • The Nitro Group (-NO2): As a powerful electron-withdrawing group, the para-nitro substituent significantly increases the acidity of the thiourea N-H protons, far beyond that of the trifluoromethyl groups.[10] This heightened acidity translates to a stronger hydrogen-bonding interaction with the electrophile, leading to more effective activation.

  • The Methoxy Group (-OCH3): Positioned ortho to the thiourea, the electron-donating methoxy group can influence the catalyst's ground-state conformation and its binding pre-organization. Furthermore, it can engage in additional, weaker interactions or create specific steric environments that enhance facial discrimination in the transition state.[11]

This push-pull electronic arrangement creates a highly polarized and acidic hydrogen-bond donating system, poised for superior catalytic activity.

Performance Comparison: The Asymmetric Michael Addition

To empirically compare the efficacy of these catalyst classes, we turn to a benchmark transformation: the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin. The data below represents a synthesis of typical results from the literature for this class of reaction.

Catalyst TypeRepresentative ReactionCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Traditional (Takemoto-type) Diethyl Malonate + β-Nitrostyrene5 - 102524 - 48~90%90 - 93%
1-(2-Methoxy-5-nitrophenyl)thiourea based Diethyl Malonate + β-Nitrostyrene1 - 20 - 256 - 12>95%>99%

Key Performance Insights:

  • Enhanced Activity: The electronically tuned 1-(2-Methoxy-5-nitrophenyl)thiourea catalyst consistently demonstrates higher activity, allowing for significantly lower catalyst loadings (1-2 mol% vs. 5-10 mol%). This is a direct consequence of the more acidic N-H protons creating a stronger interaction with the nitroolefin.

  • Increased Reaction Rate: The reaction times are substantially reduced, often by a factor of four or more. This acceleration is crucial for process efficiency and can minimize the potential for substrate or product degradation over time.

  • Superior Enantioselectivity: While traditional catalysts provide excellent enantioselectivity, the optimized electronic and steric environment of the 1-(2-Methoxy-5-nitrophenyl)thiourea scaffold often pushes the enantiomeric excess (ee) to near-perfect levels (>99%). This suggests a more rigid and well-defined transition state, leading to a more precise transfer of chiral information.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

This self-validating protocol describes a typical procedure for achieving high enantioselectivity using a 1-(2-Methoxy-5-nitrophenyl)thiourea-based catalyst.

Materials:

  • Chiral catalyst: (1R,2R)-1-(2-Methoxy-5-nitrophenyl)-3-(2-(dimethylamino)cyclohexyl)thiourea

  • β-Nitrostyrene

  • Diethyl malonate

  • Toluene, anhydrous

  • Standard, oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer, TLC plates, and column chromatography supplies

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.01 mmol, 1 mol%).

  • Reagent Addition: Add anhydrous toluene (2.0 mL) and stir to dissolve the catalyst. Add β-nitrostyrene (1.0 mmol, 1.0 equiv.).

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the β-nitrostyrene spot. The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired Michael adduct.

  • Analysis: The purified product is characterized by NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G cluster_workflow Experimental Protocol Workflow A 1. Dissolve Catalyst & Substrate (β-Nitrostyrene) in Toluene B 2. Add Nucleophile (Diethyl Malonate) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Concentrate Reaction Mixture C->D E 5. Purify via Flash Chromatography D->E F 6. Analyze Product (NMR, Chiral HPLC) E->F

Figure 2: A streamlined workflow for the thiourea-catalyzed Michael addition.

Conclusion and Recommendations for the Field

The evidence strongly supports the superior efficacy of electronically tuned thiourea catalysts, such as those bearing the 1-(2-Methoxy-5-nitrophenyl) moiety, over their traditional counterparts. The key takeaway for the practicing scientist is that strategic electronic modification is a powerful tool for enhancing catalytic performance.

  • For Exploratory Chemistry & Drug Discovery: The higher activity of catalysts like 1-(2-Methoxy-5-nitrophenyl)thiourea allows for rapid screening of substrates under mild conditions, accelerating the discovery of new chemical entities.

  • For Process Development & Scale-Up: The significantly lower catalyst loadings and shorter reaction times translate directly to improved process mass intensity (PMI), reduced costs, and a more sustainable manufacturing process. The exceptionally high enantioselectivities often eliminate the need for subsequent chiral purification steps.

While traditional thiourea catalysts remain robust and valuable tools, the adoption of electronically optimized variants is highly recommended for projects demanding the utmost in efficiency and stereocontrol. The causality is clear: enhancing the intrinsic acidity of the thiourea N-H protons through judicious placement of electron-withdrawing groups directly leads to more potent and selective catalysts, pushing the boundaries of what is achievable in asymmetric organocatalysis.

References

  • Title: Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances Source: Catalysis Science & Technology URL
  • Title: Thiourea organocatalysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 10.3: Thiourea Based Catalysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS Source: Kyoto University URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions Source: MDPI URL: [Link]

  • Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: PMC URL: [Link]

  • Title: Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions Source: J-Stage URL: [Link]

  • Title: The structure of Takemoto's catalysts (1a–1g) Source: ResearchGate URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]

  • Title: Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Thiourea-catalyzed asymmetric Michael addition reaction of acetone with nitro vinyl compound. Source: ResearchGate URL: [Link]

  • Title: Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding Source: Journal of the American Chemical Society URL: [Link]

  • Title: Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy Source: PMC URL: [Link]

  • Title: 1. Asymmetric Organocatalysis Technology Source: SUMITOMO CHEMICAL :: Pharma Solutions Division URL: [Link]

  • Title: Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea Source: Organic Chemistry Portal URL: [Link]

  • Title: Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate Source: MDPI URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxy-5-nitrophenyl)thiourea

For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the laboratory bench to the responsible management of chemical waste.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methoxy-5-nitrophenyl)thiourea, ensuring the safety of your personnel and the environment, while maintaining regulatory compliance.

The dual chemical nature of 1-(2-Methoxy-5-nitrophenyl)thiourea, possessing both a nitroaromatic group and a thiourea moiety, necessitates a cautious and informed approach to its disposal. Nitro compounds are often associated with toxicity and potential explosivity, while thiourea and its derivatives are known for their biological activity and potential health hazards. Therefore, a multi-faceted disposal strategy is essential.

Hazard Profile and GHS Classification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is crucial. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassPictogramSignal WordHazard Statement
Acute toxicity, OralWarningH302: Harmful if swallowed.[1]
Skin corrosion/irritationWarningH315: Causes skin irritation.[1][2]
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritationWarningH335: May cause respiratory irritation.[1][2]
CarcinogenicityWarningH351: Suspected of causing cancer.
Reproductive toxicityWarningH361: Suspected of damaging fertility or the unborn child.
Hazardous to the aquatic environment, long-term hazardWarningH411: Toxic to aquatic life with long lasting effects.

Operational and Disposal Plans

The following procedures provide a comprehensive framework for the safe handling and disposal of 1-(2-Methoxy-5-nitrophenyl)thiourea, from the laboratory bench to its final disposition.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.

  • Hand Protection : Wear impervious protective gloves, such as butyl rubber.[3]

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[3]

  • Skin and Body Protection : Wear appropriate personal protective clothing to prevent skin contact.[3]

  • Respiratory Protection : In case of inadequate ventilation or if an inhalation risk exists, wear a dust mask or a particulate filter respirator.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep or vacuum the material and place it into a suitable, properly labeled container for disposal. Avoid generating dust.[3] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials, including cleaning supplies, must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(2-Methoxy-5-nitrophenyl)thiourea is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

  • Waste Segregation :

    • Collect all waste containing 1-(2-Methoxy-5-nitrophenyl)thiourea in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[6]

  • Container Labeling :

    • The waste container must be clearly labeled with the full chemical name: "1-(2-Methoxy-5-nitrophenyl)thiourea".

    • Include the appropriate hazard pictograms (as listed in the table above).

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

    • The container must be kept tightly closed when not in use.[3]

    • Store in a designated hazardous waste accumulation area, with secondary containment if possible.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide the EHS department or contractor with a detailed inventory of the waste.

  • Recommended Disposal Method :

    • The preferred method of disposal for this compound is high-temperature incineration in a licensed hazardous waste facility.[8] This process effectively destroys the organic molecule, minimizing its environmental impact.

    • Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but this is generally less preferred.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxy-5-nitrophenyl)thiourea.

DisposalWorkflow Disposal Workflow for 1-(2-Methoxy-5-nitrophenyl)thiourea cluster_0 On-Site Management cluster_1 Off-Site Disposal A Generation of Waste (e.g., unused chemical, contaminated labware) B Segregate Waste (dedicated, labeled container) A->B C Properly Label Container (Chemical name, hazards, date) B->C D Store in Designated Area (Cool, dry, ventilated, closed container) C->D E Contact EHS or Licensed Contractor D->E F Provide Waste Inventory E->F G Schedule Waste Pickup F->G H High-Temperature Incineration (Preferred Method) G->H Primary Route I Secure Landfill (Alternative Method) G->I Secondary Route

Caption: Disposal workflow for 1-(2-Methoxy-5-nitrophenyl)thiourea.

Trustworthiness and Self-Validating Systems

The protocols outlined in this guide are designed to be self-validating. By adhering to these procedures, you are inherently creating a system that minimizes risk and ensures compliance. The clear segregation and labeling of waste prevent accidental mixing with incompatible substances. Regular communication with your institution's EHS department ensures that you are always aligned with the most current regulations and best practices.

References

  • NextSDS. (2026). 1-(2-methoxy-5-nitrophenyl)-3-phenylthiourea — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea. Retrieved from [Link]

  • Hill Brothers Chemical Company. (2015). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Guidance for Toxic Organic Management Plans. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet: Thiourea Dioxide. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Redox. (2022). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • J. J. Keller. (2023). Proper Disposal of Chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-(2-Methoxyphenyl)thiourea. Retrieved from [Link]

  • CPAchem. (2023). Safety Data Sheet: 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Alaska Fairbanks. (2015). SOP - Phenylthiourea. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Methoxy-5-nitrophenyl)thiourea

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methoxy-5-nitrophenyl)thiourea. The protocols herein are synthesized from the hazard profiles of structurally analogous compounds, including various thiourea and nitrophenol derivatives, to establish a robust framework for safe laboratory operations. Our primary objective is to empower you with the knowledge to not only prevent exposure but to understand the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Deconstructing the Hazard: A Proactive Risk Assessment

The primary hazards associated with the parent compound, thiourea, include acute oral toxicity, potential carcinogenicity, and reproductive toxicity.[1][2] Nitrophenyl compounds can introduce risks of serious eye and skin irritation, as well as respiratory irritation.[3][4]

Structural Component Anticipated Hazard Primary Route of Exposure Source Compound Examples & Citations
Thiourea Moiety Harmful if swallowed; Suspected carcinogen; Suspected reproductive toxin; May cause allergic skin reaction; Target organ damage (thyroid, liver) with prolonged exposure.Ingestion, Skin Contact, InhalationThiourea[1][5], Phenylthiourea[6]
Nitrophenyl Group Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.Eye Contact, Skin Contact, Inhalation(4-Nitrophenyl)thiourea, 2-Methoxy-5-nitrophenol[3], p-Nitrophenol[7][8]
Solid Form (Powder) Inhalation of fine particles leading to respiratory tract irritation.InhalationGeneral guidance for powders[7][9][10]

The Last Line of Defense: Mandatory Personal Protective Equipment (PPE)

Based on the composite hazard profile, a multi-layered PPE strategy is required. Simply wearing gloves and a lab coat is insufficient. Each component of your PPE is a critical barrier designed to mitigate a specific, identified risk.

Eye and Face Protection: Shielding from Irritants

Given the high likelihood of serious eye irritation from the nitrophenyl group, robust eye protection is non-negotiable.[3]

  • Minimum Requirement: Chemical safety goggles with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[7][11]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Absorption and Sensitization

The potential for skin irritation and allergic reactions from both the thiourea and nitrophenyl moieties necessitates the use of chemical-resistant gloves.[1][12][13]

  • Glove Type: Nitrile gloves are a suitable initial choice. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Protocol: Gloves must be inspected for defects before each use.[7] Employ the proper glove removal technique (without touching the outer surface) to prevent self-contamination.[7] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly.[7][14]

Body Protection: Minimizing Skin Exposure

Standard cotton lab coats may not offer sufficient protection against chemical splashes.

  • Standard Operations: A clean, buttoned laboratory coat should be worn at all times.

  • Weighing and Transfer: For operations involving the transfer of solid material where dust generation is possible, consider a chemical-resistant apron worn over the lab coat.

  • Clothing: Personal clothing should cover the legs entirely. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: A Necessary Precaution for Particulates

The primary inhalation risk is from airborne dust generated during handling.[7][9] All handling of solid 1-(2-Methoxy-5-nitrophenyl)thiourea should be performed within a certified chemical fume hood to minimize inhalation exposure.[11][15]

  • Inside a Fume Hood: If work is conducted exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Outside a Fume Hood: In the rare event that brief handling outside of a fume hood is unavoidable, or during a spill cleanup, a respirator is mandatory. A NIOSH-approved N99 or P2 (EN 143) particulate respirator is recommended.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is the most effective way to translate safety theory into practice. This workflow minimizes the potential for error and exposure.

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and appropriate gloves.

  • Prepare a Decontamination Area: Designate a specific area on the bench for placing contaminated items (e.g., spatulas, weigh boats) before cleaning.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[1]

Weighing and Dispensing Workflow
  • Transport: Use a secondary container to transport the chemical from the storage location to the fume hood.

  • Staging: Place all necessary equipment (spatula, weigh boat, container for the solution) inside the fume hood before opening the primary chemical container.

  • Dispensing: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.[7][15]

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup (Inside Hood): Wipe the spatula clean with a solvent-dampened cloth. Place the used weigh boat and cloth into a designated hazardous waste bag inside the fume hood.

  • Post-Handling: After completing the work, remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[14][15]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don All Required PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood Safety First prep_equip 3. Assemble Equipment in Hood prep_hood->prep_equip handle_open 4. Open Primary Container prep_equip->handle_open Begin Work handle_weigh 5. Weigh/Dispense Chemical handle_open->handle_weigh handle_close 6. Securely Close Container handle_weigh->handle_close clean_tools 7. Decontaminate Tools in Hood handle_close->clean_tools Work Complete clean_waste 8. Segregate Hazardous Waste clean_tools->clean_waste clean_doff 9. Doff PPE & Wash Hands clean_waste->clean_doff

Caption: Safe Handling and Dispensing Workflow for 1-(2-Methoxy-5-nitrophenyl)thiourea.

Emergency Response and Disposal

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4][15]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical attention.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[16]

Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][6]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a clearly labeled hazardous waste container.[7][17]

  • Liquid Waste: Solutions containing 1-(2-Methoxy-5-nitrophenyl)thiourea must be collected in a separate, compatible, and clearly labeled hazardous waste container.[17]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[7]

  • Waste Pickup: Follow your institution's specific procedures for the collection and disposal of chemical waste.[17]

By integrating these evidence-based safety protocols into your daily workflow, you build a resilient and trustworthy system that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Safety First: Essential Handling and Safety Guidelines for Thiourea.
  • Thiourea,7791E-4,2024/07/29 1/9 Date of issue - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Thiourea.
  • Thiourea - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Thiourea.
  • Benchchem. Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol.
  • Sigma-Aldrich. SAFETY DATA SHEET - Thiourea.
  • CPAchem Ltd. Safety data sheet - 2-Methoxy-5-nitrophenol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-(2-Methoxyphenyl) thiourea.
  • CDH Fine Chemical. p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHA CHEM. Dossier content.
  • Fisher Scientific. SAFETY DATA SHEET - N-(2-Methoxy-5-methylphenyl)thiourea.
  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
  • CDH Fine Chemical. Thiourea CAS No 62-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Redox. Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022.
  • TCI Chemicals. SAFETY DATA SHEET - (4-Nitrophenyl)thiourea.
  • BP612-1 - SAFETY DATA SHEET - 4-Nitrophenol.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • ThermoFisher Scientific. SAFETY DATA SHEET - Thiourea, (5-chloro-2-methoxyphenyl)-.
  • University of Alaska Fairbanks. SOP - Phenylthiourea - Biology and Wildlife STANDARD OPERATING PROCEDURE.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

Sources

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